molecular formula C15H10ClN B3192523 4-Chloro-3-phenylquinoline CAS No. 6319-32-0

4-Chloro-3-phenylquinoline

Cat. No.: B3192523
CAS No.: 6319-32-0
M. Wt: 239.7 g/mol
InChI Key: XMMDHTGEXKLBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-phenylquinoline is a useful research compound. Its molecular formula is C15H10ClN and its molecular weight is 239.7 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chloro-3-phenylquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31021. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-3-phenylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-phenylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6319-32-0

Molecular Formula

C15H10ClN

Molecular Weight

239.7 g/mol

IUPAC Name

4-chloro-3-phenylquinoline

InChI

InChI=1S/C15H10ClN/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-10H

InChI Key

XMMDHTGEXKLBFV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2)Cl

Other CAS No.

6319-32-0

Origin of Product

United States

Foundational & Exploratory

The Phenylquinoline Core: A Legacy of Discovery and a Future in Precision Medicine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of a Privileged Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry. Its derivatives have yielded some of the most impactful therapeutics in history. Within this vast chemical space, the 2-phenylquinoline scaffold holds a place of particular distinction. Characterized by the fusion of a quinoline core with a phenyl group at the 2-position, this arrangement imparts a unique combination of steric and electronic properties, creating a versatile platform for drug discovery. This guide provides a comprehensive exploration of the discovery, history, and evolving research landscape of phenylquinoline derivatives, offering insights into their synthesis, mechanisms of action, and therapeutic potential. We will delve into the causality behind key experimental choices that have shaped the field, provide detailed protocols for their biological evaluation, and visualize the intricate signaling pathways they modulate.

I. Historical Foundations: From Classical Synthesis to a Scaffold of Interest

The journey of phenylquinoline derivatives is intrinsically linked to the broader history of quinoline synthesis. The late 19th century witnessed the pioneering work of chemists who laid the groundwork for accessing this important heterocyclic system.

The Doebner-von Miller Reaction: A Cornerstone of Phenylquinoline Synthesis

A pivotal moment in the history of quinoline synthesis was the development of the Doebner-von Miller reaction in 1881 by Oscar Döbner and Wilhelm von Miller.[1] This acid-catalyzed reaction of anilines with α,β-unsaturated carbonyl compounds provided a direct route to quinoline derivatives.[1] A significant modification of this reaction, often simply referred to as the Doebner reaction, involves a one-pot, three-component synthesis using an aniline, an aldehyde, and pyruvic acid, which is particularly relevant for the synthesis of 2-substituted quinoline-4-carboxylic acids.[2]

The choice of an aromatic aldehyde, such as benzaldehyde, in the Doebner reaction leads directly to the formation of a 2-phenylquinoline scaffold. This synthetic accessibility was a crucial factor in the early exploration of this class of compounds. The rationale behind employing this reaction lies in its efficiency and the ready availability of the starting materials. The acidic conditions facilitate the formation of an imine from the aniline and aldehyde, which then undergoes a series of reactions including addition of the enolate of pyruvic acid, intramolecular cyclization, and subsequent oxidation to yield the aromatic phenylquinoline core.

Doebner_von_Miller_Reaction Aniline Aniline Intermediate1 Imine Formation Aniline->Intermediate1 Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate1 PyruvicAcid Pyruvic Acid Intermediate2 Enolate Addition PyruvicAcid->Intermediate2 Intermediate1->Intermediate2 Intermediate3 Intramolecular Cyclization Intermediate2->Intermediate3 Intermediate4 Dehydration & Oxidation Intermediate3->Intermediate4 Phenylquinoline 2-Phenylquinoline-4-carboxylic acid Intermediate4->Phenylquinoline

The mechanism of the Doebner-von Miller reaction has been a subject of study, with a proposed fragmentation-recombination pathway helping to explain some experimental observations.[3] This involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by fragmentation and recombination to form the quinoline product.[3]

II. Therapeutic Potential: A Scaffold for Diverse Biological Activities

The rigid, planar structure of the phenylquinoline core makes it an ideal candidate for interaction with biological macromolecules. This has led to the discovery of a wide array of biological activities, positioning phenylquinoline derivatives as promising leads in multiple therapeutic areas.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

Phenylquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[4][5] The rationale for exploring this scaffold in oncology stems from its ability to be readily functionalized, allowing for the fine-tuning of its properties to target specific cancer-related pathways.

One of the key strategies in the rational design of phenylquinoline-based anticancer agents is the introduction of substituents that can enhance their interaction with specific molecular targets.[6][7] For example, the incorporation of moieties that can act as hydrogen bond donors or acceptors can improve binding to the active sites of enzymes crucial for cancer cell survival.

Key Anticancer Mechanisms of Phenylquinoline Derivatives:

  • Inhibition of Signaling Pathways: Phenylquinoline derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer, including the NF-κB and PI3K/Akt pathways.[8][9]

    • NF-κB Pathway: The NF-κB signaling pathway plays a crucial role in inflammation and cancer cell survival.[8][9] Some phenylquinoline derivatives have been designed to inhibit this pathway, thereby reducing the expression of pro-survival genes in cancer cells.

    • PI3K/Akt Pathway: The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Phenylquinoline-based compounds have been investigated as inhibitors of PI3K, offering a targeted approach to suppressing tumor growth.[10]

  • Induction of Apoptosis: Many phenylquinoline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is often achieved by modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating.[7]

Anticancer_Mechanisms Phenylquinoline Phenylquinoline Derivative NFkB NF-κB Pathway Inhibition Phenylquinoline->NFkB PI3K_Akt PI3K/Akt Pathway Inhibition Phenylquinoline->PI3K_Akt Apoptosis Induction of Apoptosis Phenylquinoline->Apoptosis CellCycle Cell Cycle Arrest Phenylquinoline->CellCycle CancerCell Cancer Cell NFkB->CancerCell PI3K_Akt->CancerCell Apoptosis->CancerCell CellCycle->CancerCell Proliferation Decreased Proliferation CancerCell->Proliferation Survival Decreased Survival CancerCell->Survival

Table 1: Anticancer Activity of Representative Phenylquinoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
11x HCT-116 (Colon)2.56Inhibition of autophagy[11]
11x A2780 (Ovarian)3.46Inhibition of autophagy[11]
11x Hela (Cervical)2.71Inhibition of autophagy[11]
Compound 4d HeLa (Cervical)0.08MEK inhibitor, Apoptosis induction[4]
Compound 4d MDA-MB-231 (Breast)0.12MEK inhibitor, Apoptosis induction[4]
Compound 4d SMMC-7721 (Liver)0.34MEK inhibitor, Apoptosis induction[4]
Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Phenylquinoline derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[12][13] The rationale for investigating this scaffold for anti-inflammatory properties lies in its structural similarity to known anti-inflammatory drugs and its potential to interact with enzymes like cyclooxygenase (COX).[14][15]

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenylquinoline ring are crucial for their anti-inflammatory activity.[12] For instance, the presence of a carboxylic acid moiety has been associated with COX inhibition.[12]

Antimicrobial Activity: A Renewed Hope Against Drug Resistance

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antibacterial agents. Phenylquinoline derivatives have shown promising activity against a range of bacteria, including drug-resistant strains.[2][16] The exploration of this scaffold is driven by the need for new chemical entities that can overcome existing resistance mechanisms.

The antibacterial efficacy of phenylquinoline derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.

Table 2: Antibacterial Activity of a Representative Phenylquinoline Derivative

Compound IDBacterial StrainMIC (µg/mL)Reference
5a4 Staphylococcus aureus64[2]
5a7 Escherichia coli128[2]

III. Experimental Protocols: A Guide to Biological Evaluation

The translation of a promising chemical scaffold from the bench to the clinic requires rigorous biological evaluation. The following protocols are standard methods used to assess the anticancer and antimicrobial activities of phenylquinoline derivatives.

Protocol 1: MTT Assay for Anticancer Drug Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenylquinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation period, carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology (Broth Microdilution):

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the phenylquinoline derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

IV. Future Directions and Conclusion

The phenylquinoline scaffold continues to be a fertile ground for drug discovery. The historical significance of its synthesis, coupled with its proven and diverse biological activities, ensures its continued relevance in medicinal chemistry. Future research will likely focus on:

  • Rational Drug Design: The use of computational tools and a deeper understanding of structure-activity relationships will enable the design of more potent and selective phenylquinoline derivatives.[6][17][18]

  • Targeted Therapies: The development of derivatives that specifically target key proteins in disease pathways will lead to more effective and less toxic treatments.[7][10]

  • Combination Therapies: Investigating the synergistic effects of phenylquinoline derivatives with existing drugs could provide new therapeutic strategies, particularly in cancer treatment.

References

  • Rational design of 4-phenylquinolin-2(1H)-one (4-PQ) derivatives as anticancer drugs using the bio-isosteric concept. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry, 182, 111631. [Link]

  • An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway. (2023). Frontiers in Pharmacology, 14. [Link]

  • Targeting NF-κB signaling pathway in cancer by dietary polyphenols. (2019). Vitamins and Hormones, 110, 147-164. [Link]

  • Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1194-1204. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2022). Scientific Reports, 12(1), 17684. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry, 71(11), 4149-4154. [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (2014). Mini-Reviews in Medicinal Chemistry, 14(12), 986-1000. [Link]

  • Exploring the Anti-Inflammatory Activity of a Novel 2-phenylquinazoline Analog With Protection Against Inflammatory Injury. (2012). Toxicology and Applied Pharmacology, 264(2), 290-299. [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020, February 3). YouTube. Retrieved from [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006). The Journal of Organic Chemistry, 71(11), 4149-4154. [Link]

  • Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. (2023). Scientific Reports, 13(1), 7780. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals, 16(4), 522. [Link]

  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 29, 2024, from [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). Molecules, 21(11), 1489. [Link]

  • Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. (2004). Bioorganic & Medicinal Chemistry Letters, 14(11), 2813-2817. [Link]

  • Quantitative Structure Activity Relationship and Biological Activity Studies of 4-Methyl-2-(4-substituted phenyl)quinoline Derivatives. (2018). Asian Journal of Chemistry, 30(1), 1-4. [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2022). International Journal of Molecular Sciences, 23(22), 14216. [Link]

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (2023). Pharmaceuticals, 17(1), 30. [Link]

  • Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics. (2017). Medicinal Chemistry Research, 26(7), 1475-1487. [Link]

  • Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. (2024). Chemistry & Biodiversity, 21(1), e202301246. [Link]

  • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. (2022). ACS Medicinal Chemistry Letters, 13(6), 947-954. [Link]

  • New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. (2015). Letters in Organic Chemistry, 12(9), 629-635. [Link]

  • Targeting NF-κB signaling pathway in cancer by dietary polyphenols. (2019). Vitamins and Hormones, 110, 147-164. [Link]

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (2023). Pharmaceuticals, 17(1), 30. [Link]

  • Discovery of Orally Active Phenylquinoline-Based Soluble Epoxide Hydrolase Inhibitors with Anti-Inflammatory and Analgesic Activity. (2023). Journal of Medicinal Chemistry, 66(3), 1988-2007. [Link]

  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. (2023). Molecules, 28(13), 5122. [Link]

  • Achieved structures of 2-(4-phenylquinolin-2-yl)phenol derivatives (4a-l). (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. (2016). Medicinal Chemistry Research, 25(8), 1635-1645. [Link]

  • Targeting NF-κB signaling pathway in cancer by dietary polyphenols. (2019). Vitamins and Hormones, 110, 147-164. [Link]

  • The study on QSAR and relations between molecular descriptors of 5, 8-quinolinequinone derivatives. (2016). Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 325-342. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of the Iranian Chemical Society, 19(12), 5221-5246. [Link]

  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. (2022). Molecules, 27(22), 7795. [Link]

  • Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021). Bioorganic & Medicinal Chemistry Letters, 46, 128271. [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 541-545. [Link]

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. (2023). RSC Medicinal Chemistry, 14(3), 441-447. [Link]

  • New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. (2015). Letters in Organic Chemistry, 12(9), 629-635. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 4-Chloro-3-phenylquinoline for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold's Enduring Legacy and the Rise of a Privileged Derivative

The quinoline scaffold, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives are integral to a wide range of pharmaceuticals, including the renowned antimalarial drug chloroquine and various anticancer agents.[2][3] The structural rigidity and versatile electronic properties of the quinoline core allow it to serve as a high-affinity anchor for a multitude of biological targets. This has cemented its status as a "privileged scaffold" in the design of novel therapeutics.[4]

Within this important class of compounds, 4-chloro-3-phenylquinoline emerges as a particularly valuable starting point for chemical library synthesis. Its structure is distinguished by two key reactive handles:

  • The C4-Chlorine Atom: This position is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of diverse functional groups, most commonly amino moieties, to build extensive derivative libraries.[5]

  • The C3-Phenyl Group: This bulky substituent provides a crucial three-dimensional element that can be exploited for specific steric interactions within a target's binding pocket. Its presence significantly influences the conformational presentation of substituents introduced at the C4-position.

This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on the 4-chloro-3-phenylquinoline scaffold, with a focus on anticancer applications. We present detailed, field-proven protocols to empower researchers in their drug discovery efforts.

Part 1: Synthesis of the Core Scaffold

The synthesis of 4-chloro-3-phenylquinoline is most efficiently achieved via a two-step process: the initial construction of the 3-phenyl-4-quinolone precursor, followed by a robust chlorination reaction.

Workflow for Scaffold Synthesis

G cluster_0 Step 1: Quinolone Formation cluster_1 Step 2: Chlorination A Anthranilic Acid Derivative C Cyclocondensation (e.g., Friedländer Synthesis) A->C B Phenylacetaldehyde B->C D 3-Phenylquinolin-4(1H)-one C->D F Reflux D->F E Chlorinating Agent (e.g., POCl3) E->F G 4-Chloro-3-phenylquinoline (Core Scaffold) F->G

Caption: Synthetic pathway for the 4-chloro-3-phenylquinoline scaffold.

Protocol 1.1: Synthesis of 3-Phenylquinolin-4(1H)-one

This protocol is adapted from the principles of the Friedländer annulation, a classic and effective method for quinoline synthesis. It involves the base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Rationale: The reaction proceeds via an initial aldol-type condensation to form an enone, followed by an intramolecular cyclization and subsequent dehydration to yield the quinoline ring system. Using 2-aminobenzaldehyde and phenylacetaldehyde provides a direct route to the desired 3-phenyl substituted quinolone.

Materials:

  • 2-aminobenzaldehyde

  • Phenylacetaldehyde

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-aminobenzaldehyde (10 mmol) in 100 mL of ethanol.

  • Add phenylacetaldehyde (11 mmol, 1.1 equivalents) to the solution.

  • Slowly add a solution of potassium hydroxide (20 mmol) in 20 mL of ethanol to the reaction mixture while stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into 200 mL of ice-cold water with stirring.

  • Acidify the aqueous suspension to pH ~5-6 by the dropwise addition of 1 M HCl. A precipitate will form.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water (3 x 50 mL).

  • Dry the product, 3-phenylquinolin-4(1H)-one, under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 1.2: Chlorination to Yield 4-Chloro-3-phenylquinoline

This protocol employs phosphorus oxychloride (POCl₃) to convert the hydroxyl group of the quinolone into a chloro group, a standard and highly effective transformation.[4][6][7]

Rationale: The lone pair on the quinolone nitrogen first attacks the phosphorus atom of POCl₃. Subsequent steps involving chloride ion attack and elimination of phosphate byproducts result in the substitution of the C4-hydroxyl group with a chlorine atom. The reaction is typically driven to completion by using POCl₃ as both the reagent and the solvent.

Materials:

  • 3-Phenylquinolin-4(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Ice water, Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM) or Ethyl acetate

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • Place 3-phenylquinolin-4(1H)-one (10 mmol) in a dry 100 mL round-bottom flask.

  • Carefully add phosphorus oxychloride (30 mL, excess) to the flask.

  • Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 110°C) for 3 hours with stirring. The solid should dissolve as the reaction progresses.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8. A solid precipitate of 4-chloro-3-phenylquinoline will form.

  • Extract the product into dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

Part 2: Library Development via Nucleophilic Aromatic Substitution (SNAr)

The C4-chloro group of the scaffold is an excellent electrophilic site for nucleophilic attack. This allows for the creation of a diverse library of derivatives by reacting the scaffold with various nucleophiles, particularly primary and secondary amines.[5]

Workflow for Library Synthesis

G Scaffold 4-Chloro-3-phenylquinoline Reaction Nucleophilic Aromatic Substitution (SNAr) Solvent (e.g., EtOH, DMF), Base (optional) Scaffold->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Product 4-Amino-3-phenylquinoline Derivative Reaction->Product Library Diverse Chemical Library Product->Library

Caption: General workflow for creating a derivative library.

Protocol 2.1: General Procedure for Amination of 4-Chloro-3-phenylquinoline

Rationale: The electron-withdrawing nitrogen atom in the quinoline ring system stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction, facilitating the displacement of the chloride leaving group by the amine nucleophile.[5] The reaction is often carried out at elevated temperatures to ensure a sufficient reaction rate.

Materials:

  • 4-Chloro-3-phenylquinoline

  • Desired primary or secondary amine (1.2 - 2.0 equivalents)

  • Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or Acetonitrile)

  • Base (optional, e.g., Triethylamine (TEA) or Potassium carbonate (K₂CO₃))

  • Reaction vial or round-bottom flask, condenser, magnetic stirrer, heating source

Procedure:

  • In a reaction vial, dissolve 4-chloro-3-phenylquinoline (1 mmol) in the chosen solvent (5-10 mL).

  • Add the desired amine (1.2 mmol). If the amine salt is used, or to scavenge the HCl byproduct, add a base like triethylamine (1.5 mmol).

  • Seal the vial or fit the flask with a condenser and heat the mixture to 80-120°C. The optimal temperature and time will depend on the nucleophilicity of the amine and should be determined by TLC monitoring.

  • Upon completion, cool the reaction to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the residue. A typical workup involves dissolving the residue in an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic phase, and concentrating.

  • Final purification is typically achieved by column chromatography on silica gel or recrystallization to yield the pure 4-amino-3-phenylquinoline derivative.

Part 3: Biological Evaluation - Anticancer Activity

Derivatives of the 4-aminoquinoline scaffold have shown significant promise as anticancer agents, with mechanisms including the inhibition of Epidermal Growth Factor Receptor (EGFR) and the disruption of autophagy.[8][9] A primary and crucial step in evaluating novel derivatives is to determine their cytotoxicity against relevant cancer cell lines.

Quantitative Data: Anticancer Activity of Phenylalanine-Containing 4-Aminoquinoline Derivatives

The following data demonstrates the potential of this scaffold. Novel 4-aminoquinoline derivatives incorporating a phenylalanine methyl ester moiety were synthesized and evaluated for their cytotoxic and EGFR inhibitory activities.[8]

Compound IDR Group on QuinolineTarget Cell LineIC₅₀ (µM)[8]EGFR Inhibition IC₅₀ (µM)[8]
4d 6-ClA549 (Lung Carcinoma)3.317 ± 0.1420.069 ± 0.0027
MCF-7 (Breast Cancer)7.711 ± 0.217
4e 6-BrA549 (Lung Carcinoma)4.648 ± 0.1990.058 ± 0.0026
MCF-7 (Breast Cancer)6.114 ± 0.272
Erlotinib N/A (Reference)N/AN/A0.002 ± 0.0001

Note: Compounds 4d and 4e were reported to be non-toxic to noncancerous NIH3T3 fibroblast cells at effective concentrations.[8]

Protocol 3.1: Cell Viability Assessment using the MTT Assay

The MTT assay is a standard colorimetric method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan product.[1][10]

Rationale: The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This allows for a quantitative determination of a compound's cytotoxic or cytostatic effects.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA. Count the cells and adjust the concentration to seed approximately 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds (from the 4-chloro-3-phenylquinoline library) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "vehicle control" (e.g., 0.1% DMSO) and "untreated control".

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[2]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1] Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The 4-chloro-3-phenylquinoline scaffold represents a highly tractable starting point for the development of novel therapeutic agents. The synthetic protocols outlined herein are robust and adaptable, allowing for the efficient generation of the core structure and its subsequent derivatization into diverse chemical libraries. The demonstrated anticancer activity of derivatives highlights the potential of this scaffold. By employing systematic biological screening, beginning with foundational cytotoxicity assays like the MTT protocol provided, researchers can effectively identify promising lead compounds for further optimization and mechanistic studies. Future work should focus on expanding the diversity of the nucleophiles used in the SNAr reaction and exploring other therapeutic areas where quinoline derivatives have shown promise, such as in anti-infective and anti-inflammatory applications.

References

  • Klapars, A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. Retrieved from [Link]

  • Kumar, D., et al. (2013). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 21(4), 371-377. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Klapars, A., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • Rojas-Vite, G., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 1004944. Retrieved from [Link]

  • ResearchGate. (n.d.). General procedure for synthesis of 3-acetyl-4-phenylquinoline-based sulfonamide derivatives 5a–f. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Sławiński, J., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6443. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. Retrieved from [Link]

  • Quora. (2020). How might one synthesis 4-chloro quinoline?. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

  • Al-Adiwish, W. M., & El-Aal, F. H. A. (2010). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2010(5), 232-243. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. RSC Advances, 13(48), 33719-33733. Retrieved from [Link]

  • Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

  • Chen, J., et al. (2018). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic & Biomolecular Chemistry, 16(31), 5649-5653. Retrieved from [Link]

  • ACS Publications. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC 50 values of fangchinoline derivatives 1-4 against the growth of 5 cancer cell lines. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]

  • ACS Publications. (2019). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • SciELO. (2016). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society, 27(10), 1875-1884. Retrieved from [Link]

Sources

Application Notes & Protocols for Kinase Inhibitor Development Using the 4-Chloro-3-phenylquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to bind with high affinity to numerous biological targets, particularly protein kinases.[1][2] This guide focuses on the strategic application of the 4-Chloro-3-phenylquinoline scaffold as a versatile starting point for the development of potent and selective kinase inhibitors. The reactivity of the chlorine atom at the C4 position allows for facile nucleophilic aromatic substitution, enabling the rapid generation of diverse chemical libraries.[1][3] This document provides a comprehensive overview of the synthetic strategy, detailed protocols for biochemical and cellular evaluation, and a framework for interpreting structure-activity relationship (SAR) data. The methodologies described herein are designed to guide researchers in the fields of oncology, immunology, and neurodegenerative disease through the process of identifying and optimizing novel kinase inhibitors based on this promising scaffold.

The 4-Chloro-3-phenylquinoline Scaffold: A Strategic Foundation

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[5] The 3-phenylquinoline core represents a robust scaffold that effectively mimics the adenine region of ATP, allowing it to sit within the ATP-binding cleft of many kinases.

The primary mechanism of action for inhibitors derived from this scaffold is competitive inhibition at the ATP-binding site. Key interactions typically involve the formation of hydrogen bonds between the quinoline nitrogen (N1) and the backbone amide of a conserved "hinge region" residue in the kinase domain (e.g., Met793 in EGFR).[6] The 3-phenyl group extends into a hydrophobic pocket, providing additional affinity and a vector for exploring selectivity.

The true synthetic power of this scaffold lies in the C4-chloro substituent. This position is activated towards nucleophilic aromatic substitution (SNAr), providing a direct and efficient method for introducing a wide variety of amine-containing fragments. This strategy has been successfully employed to generate libraries of 4-anilinoquinoline derivatives, which have shown potent activity against kinases such as Protein Kinase Novel 3 (PKN3), FMS-like Tyrosine Kinase 3 (FLT3), and Epidermal Growth Factor Receptor (EGFR).[7][8][9]

Synthetic Strategy: Library Generation via SNAr

The most common and straightforward approach for elaborating the 4-Chloro-3-phenylquinoline core is a nucleophilic aromatic substitution reaction with a diverse panel of primary or secondary amines, particularly substituted anilines. This reaction is typically performed under thermal conditions in a polar protic solvent like ethanol or isopropanol, often with acid catalysis.[3][10]

The causality behind this choice is rooted in the electron-withdrawing nature of the quinoline ring system, which makes the C4 position electron-deficient and thus susceptible to nucleophilic attack. The addition of an acid protonates the quinoline nitrogen, further enhancing the electrophilicity of the C4 carbon and facilitating the reaction.

G cluster_0 Synthetic Workflow Scaffold 4-Chloro-3-phenylquinoline Reaction S(N)Ar Reaction (e.g., EtOH, reflux) Scaffold->Reaction Amine_Library Diverse Aniline/Amine Library (R-NH2) Amine_Library->Reaction Product_Library 4-Anilino-3-phenylquinoline Derivative Library Reaction->Product_Library Purification Purification (e.g., Chromatography) Product_Library->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for synthesizing a kinase inhibitor library.

Protocol 2.1: General Procedure for Synthesis of 4-Anilino-3-phenylquinoline Derivatives

This protocol describes a representative synthesis. It must be conducted by trained personnel in a suitable chemical laboratory with appropriate safety precautions.

Materials:

  • 4-Chloro-3-phenylquinoline (1.0 eq)

  • Substituted Aniline (1.2 - 2.0 eq)[10]

  • Absolute Ethanol or 2-Propanol

  • Concentrated Hydrochloric Acid (catalytic amount, optional)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a round-bottom flask, add 4-Chloro-3-phenylquinoline (1.0 eq) and the desired substituted aniline (1.2 eq).

  • Add absolute ethanol to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir.[10] Monitor the reaction progress by TLC (e.g., every 2-4 hours) until the starting material is consumed (typically 6-24 hours).

  • Once complete, allow the mixture to cool to room temperature. A precipitate of the hydrochloride salt of the product may form.

  • If a precipitate has formed, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Neutralize the crude product if necessary with a saturated aqueous solution of sodium bicarbonate and extract with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexanes) to yield the pure 4-anilino-3-phenylquinoline derivative.

  • Confirm the structure and purity of the final compound using NMR and Mass Spectrometry.

Primary Screening: In Vitro Biochemical Assays

The first critical step in evaluating a new compound library is to determine the direct inhibitory effect on the target kinase(s) in a purified, cell-free system.[11] This biochemical assay provides the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.[11]

Luminescence-based assays, such as Promega's ADP-Glo™, are widely used due to their high sensitivity, broad applicability, and non-radioactive format.[12] The principle is straightforward: kinase activity consumes ATP, producing ADP. The ADP-Glo™ assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[13] An effective inhibitor will reduce kinase activity, resulting in less ADP and a lower luminescent signal.[13]

G cluster_1 In Vitro Screening Workflow Compound_Prep Prepare Compound Dilution Series Assay_Plate Assay Plate Setup: Kinase, Substrate, ATP, Compound Compound_Prep->Assay_Plate Kinase_Reaction Incubate (Kinase Reaction) Assay_Plate->Kinase_Reaction Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Kinase_Reaction->Stop_Reaction ADP_to_ATP Convert ADP to ATP (Kinase Detection Reagent) Stop_Reaction->ADP_to_ATP Luminescence Measure Luminescence (Plate Reader) ADP_to_ATP->Luminescence Data_Analysis Data Analysis (IC50 Curve Fitting) Luminescence->Data_Analysis

Caption: Workflow for IC50 determination using a biochemical assay.

Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is a general template and should be optimized for the specific kinase and substrate being tested.

Materials:

  • Recombinant active kinase of interest

  • Specific peptide substrate for the kinase

  • Dithiothreitol (DTT)

  • ATP solution

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Synthesized inhibitor compounds dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM. Transfer a small volume (e.g., 1 µL) of each concentration to the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase buffer, DTT, recombinant kinase, and peptide substrate.

  • Initiate Reaction: Add the kinase reaction master mix to the wells containing the compounds. Then, add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately assessed.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.

  • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assessing Cellular Activity and Target Engagement

While a low biochemical IC50 is essential, a successful inhibitor must also be able to penetrate cell membranes and engage its target in the complex cellular environment.[14] Cell-based assays are therefore a critical secondary step to validate lead compounds.

An anti-proliferative assay, such as the MTT or CellTiter-Glo® assay, measures the ability of a compound to inhibit the growth of cancer cell lines that are known to be dependent on the target kinase. Furthermore, to confirm that the observed anti-proliferative effect is due to the inhibition of the intended target, a target engagement assay like Western Blotting is crucial. This technique can measure the phosphorylation state of the kinase itself (autophosphorylation) or its direct downstream substrates. A potent and specific inhibitor should reduce the level of phosphorylation in a dose-dependent manner.

For example, if targeting EGFR, a successful inhibitor should reduce the proliferation of EGFR-driven cancer cells (e.g., A549) and also decrease the levels of phosphorylated EGFR (p-EGFR) and its downstream effectors like p-Akt and p-ERK.[2]

G cluster_pathway Example: EGFR Signaling Pathway cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Dimerizes PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates via adaptor proteins Inhibitor 4-Anilino-3-phenylquinoline Inhibitor Inhibitor->EGFR Blocks ATP Binding PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Growth, Differentiation) ERK->Transcription

Caption: Simplified EGFR signaling cascade, a common target pathway.

Protocol 4.1: Western Blot for Phospho-Kinase Levels

Materials:

  • Cancer cell line appropriate for the kinase target

  • Complete cell culture medium

  • Test compound (inhibitor)

  • Serum-free medium

  • Growth factor/stimulant (e.g., EGF for EGFR)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for total-kinase, phospho-kinase, and a loading control like GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal kinase activity.

  • Inhibitor Pre-treatment: Treat cells with various concentrations of the inhibitor (and a DMSO vehicle control) for 1-4 hours.

  • Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to induce kinase phosphorylation. Leave one well unstimulated as a negative control.

  • Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold RIPA buffer to lyse the cells. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration, add Laemmli buffer, and boil. Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4 °C, diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total kinase and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess the specific reduction in phosphorylation relative to the total protein amount.

Structure-Activity Relationship (SAR) Analysis

SAR is the process of correlating the chemical structure of the synthesized analogs with their biological activity. By systematically modifying different parts of the 4-anilino-3-phenylquinoline scaffold and observing the resulting changes in biochemical potency (IC50) and cellular activity (GI50), researchers can deduce which chemical features are critical for potent and selective inhibition.

For this scaffold, key areas for modification include:

  • The Phenyl Ring (Position 3): Substitutions here can influence interactions within the hydrophobic pocket of the kinase.

  • The Anilino Moiety (Position 4): This is the most common site for diversification. Substituents on this ring can extend towards the solvent-exposed region or deeper into the binding pocket, drastically affecting potency and selectivity. Small, lipophilic, electron-withdrawing groups on the 3-position of the phenyl ring have been shown to enhance potency against EGFR.[15][16]

  • The Quinoline Core (Positions 6 and 7): These positions are often directed toward the solvent interface, making them ideal for attaching groups that can improve solubility and pharmacokinetic properties.[6][16] Electron-donating groups at these positions can increase activity.[16]

G cluster_sar SAR Logic Diagram Scaffold Core Scaffold 4-Anilino-3-phenylquinoline R1 R1 (Aniline Substituent) Scaffold->R1 Modify R2 R2 (Quinoline Substituent) Scaffold->R2 Modify Biochemical_Assay Biochemical Assay (IC50) R1->Biochemical_Assay Cellular_Assay Cellular Assay (GI50) R1->Cellular_Assay R2->Biochemical_Assay R2->Cellular_Assay SAR_Table SAR Table (Correlate Structure to Activity) Biochemical_Assay->SAR_Table Cellular_Assay->SAR_Table Lead_Compound Identify Lead Compound SAR_Table->Lead_Compound

Sources

Comprehensive Analytical Characterization of 4-Chloro-3-phenylquinoline: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-phenylquinoline is a key heterocyclic compound that serves as a versatile molecular scaffold in the synthesis of novel pharmaceutical agents and biologically active molecules.[1] Its unique structure necessitates a robust and multi-faceted analytical approach to ensure identity, purity, and stability. This guide provides a comprehensive suite of detailed protocols and expert insights for the thorough characterization of 4-Chloro-3-phenylquinoline, leveraging chromatographic, spectroscopic, and thermal analysis techniques. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for research, development, and quality control.

Introduction: The Analytical Imperative

The quinoline ring system is a foundational structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.[2] 4-Chloro-3-phenylquinoline (Figure 1), with its specific substitution pattern, presents both opportunities and challenges. The chlorine atom at the 4-position is a reactive site suitable for further functionalization via nucleophilic substitution, making it a valuable synthetic intermediate.[2][3] However, this reactivity also implies the potential for specific process-related impurities and degradation products.

Therefore, a rigorous analytical characterization is not merely a procedural step but a cornerstone of its scientific and commercial application. It establishes the unambiguous identity of the molecule, quantifies its purity with high confidence, and provides insights into its physicochemical properties. This document serves as a practical guide, explaining not just the "how" but the "why" behind each analytical choice.

Figure 1: Chemical Structure of 4-Chloro-3-phenylquinoline

  • Molecular Formula: C₁₅H₁₀ClN[1]

  • Molecular Weight: 239.70 g/mol [1]

The Integrated Analytical Workflow

A comprehensive analysis relies on the strategic integration of orthogonal techniques, where each method provides a unique piece of the puzzle. The workflow depicted below ensures that data from one technique corroborates and complements the others, leading to a holistic and definitive characterization of the material.

G cluster_0 Sample Receipt & Preparation cluster_1 Chromatographic Purity & Separation cluster_2 Spectroscopic Identity & Structure cluster_3 Physicochemical Properties cluster_4 Final Assessment Sample Bulk Sample of 4-Chloro-3-phenylquinoline Prep Solution Preparation (e.g., ACN, MeOH, DMSO) Sample->Prep IR FTIR (Functional Groups) Sample->IR DSC DSC (Melting Point, Thermal Events) Sample->DSC TGA TGA (Thermal Stability) Sample->TGA HPLC HPLC-UV (Purity Assay, Quantification) Prep->HPLC GCMS GC-MS (Volatile Impurities, ID) Prep->GCMS NMR NMR (¹H, ¹³C) (Unambiguous Structure) Prep->NMR MS LC-MS / Direct Infusion (Molecular Weight, Fragmentation) Prep->MS Report Certificate of Analysis (Identity, Purity, Properties) HPLC->Report GCMS->Report NMR->Report MS->Report IR->Report DSC->Report TGA->Report

Caption: Integrated workflow for the characterization of 4-Chloro-3-phenylquinoline.

Chromatographic Methods for Purity and Separation

Chromatography is the gold standard for separating the main compound from process-related impurities and degradation products. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Causality: HPLC is the premier technique for purity analysis of non-volatile organic molecules like 4-Chloro-3-phenylquinoline. A reverse-phase C18 column is selected for its versatility and effectiveness in retaining moderately non-polar aromatic compounds. The mobile phase, a mixture of acetonitrile and water, provides the necessary polarity gradient for elution. A small amount of acid (e.g., formic acid) is added to protonate the quinoline nitrogen, ensuring sharp, symmetrical peaks by preventing interaction with residual silanols on the silica support.[4] UV detection is ideal due to the strong chromophore present in the molecule.

Protocol: HPLC-UV Purity Determination

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile (MeCN)

  • Gradient Elution: 50% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of 4-Chloro-3-phenylquinoline and dissolve in 10 mL of MeCN to make a 1 mg/mL solution. Filter through a 0.45 µm syringe filter.

  • System Suitability Test (SST):

    • Perform five replicate injections of the standard solution.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area < 2.0%; Tailing factor between 0.9 and 1.5.

  • Analysis & Reporting: Inject the sample and integrate all peaks. Calculate the purity by the area percent method. Report the retention time of the main peak and the percentage of all detected impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

Expertise & Causality: GC-MS is a powerful tool for confirming molecular identity and detecting volatile or semi-volatile impurities that might be missed by HPLC.[5] Given its boiling point of approximately 355 °C, 4-Chloro-3-phenylquinoline is amenable to GC analysis.[1] Electron Ionization (EI) at 70 eV provides a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for library matching and structural confirmation.[6]

Protocol: GC-MS Identification

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Scan Range: 40-500 amu.

  • Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Analysis & Reporting: The resulting mass spectrum should be compared against a reference standard or library. The molecular ion peak and characteristic fragmentation pattern confirm the identity.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for unambiguous structural determination. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information on the carbon skeleton. The expected chemical shifts are predicted based on the electron-withdrawing/donating effects of the substituents (Cl, phenyl) on the quinoline core. For instance, protons on the quinoline ring will appear in the aromatic region (typically 7-9 ppm), as will the protons of the phenyl group.[7][8]

Protocol: ¹H and ¹³C NMR Analysis

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a 90° pulse.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

  • Data Interpretation: Analyze the chemical shifts, integration (for ¹H), and splitting patterns to confirm the assigned structure.

Table 1: Predicted Spectroscopic Data for 4-Chloro-3-phenylquinoline

Technique Parameter Expected Value / Observation Rationale
¹H NMR Chemical Shift (δ)7.4-8.5 ppmAromatic protons on both the quinoline and phenyl rings.[7]
IntegrationMultiplets corresponding to 10 protonsCorresponds to the molecular formula C₁₅H₁₀ ClN.
¹³C NMR Chemical Shift (δ)120-150 ppmAromatic carbons of the quinoline and phenyl rings.[7]
MS (EI) Molecular Ion (M⁺)m/z 239/241Corresponds to the molecular weight with a ~3:1 isotopic pattern for ³⁵Cl/³⁷Cl.
Key Fragmentsm/z 204, 163Loss of Cl ([M-Cl]⁺); Loss of phenyl group and Cl.
FTIR C=C Stretch~1500-1600 cm⁻¹Aromatic ring stretching vibrations.[9]
C-H Stretch (Aromatic)~3000-3100 cm⁻¹Stretching of C-H bonds on the aromatic rings.[9]
C-Cl Stretch~700-850 cm⁻¹Carbon-chlorine bond vibration.
UV-Vis λmax~260-340 nmπ→π* transitions within the conjugated quinoline-phenyl system.[9]
Mass Spectrometry (MS)

Expertise & Causality: Beyond its use in GC-MS, mass spectrometry (via direct infusion or LC-MS) provides a rapid and accurate determination of the molecular weight. For 4-Chloro-3-phenylquinoline, the most critical diagnostic feature is the isotopic signature of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, will result in a molecular ion cluster at m/z 239 (M⁺) and m/z 241 (M+2⁺) with a corresponding ~3:1 intensity ratio. This is a definitive confirmation of a monochlorinated compound.

Protocol: LC-MS Molecular Weight Confirmation

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Quad).

  • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) in the mobile phase.

  • Analysis: Inject the sample. Look for the protonated molecule [M+H]⁺ at m/z 240 and 242 with the characteristic 3:1 isotopic pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[7] For 4-Chloro-3-phenylquinoline, the spectrum will be dominated by absorptions characteristic of the aromatic rings and the carbon-chlorine bond, providing confirmatory evidence of the overall structure.

Protocol: FTIR-ATR Analysis

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands as listed in Table 1.

Thermal Analysis Methods

Thermal analysis provides crucial information about the material's physical properties, stability, and purity.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the heat flow into or out of a sample as a function of temperature. It is the primary method for determining the melting point (Tₘ) and enthalpy of fusion (ΔHfus). A sharp melting endotherm is indicative of a highly crystalline and pure substance. Broadening of the peak or the presence of multiple thermal events can suggest impurities or polymorphism.[10][11]

Protocol: DSC for Melting Point Determination

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Method:

    • Equilibrate at 25 °C.

    • Ramp the temperature at 10 °C/min to a temperature well above the expected melt (e.g., 200 °C).

  • Purge Gas: Nitrogen at 50 mL/min.

  • Analysis: Determine the onset and peak temperature of the melting endotherm.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperature. For a pure, non-hydrated, and non-solvated compound, the TGA curve should show a flat baseline until the onset of thermal decomposition.[9][10]

Protocol: TGA for Thermal Stability

  • Instrumentation: Thermogravimetric Analyzer.

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Method:

    • Equilibrate at 30 °C.

    • Ramp the temperature at 10 °C/min to 600 °C.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Analysis: Determine the onset temperature of decomposition, defined as the temperature at which significant (e.g., 5%) weight loss occurs.

Conclusion

The analytical characterization of 4-Chloro-3-phenylquinoline requires a synergistic combination of orthogonal techniques. The protocols detailed in this guide provide a robust framework for confirming its identity, quantifying its purity, and determining its key physicochemical properties. By integrating chromatography (HPLC, GC-MS), spectroscopy (NMR, MS, FTIR), and thermal analysis (DSC, TGA), researchers and drug development professionals can generate a comprehensive data package that ensures material quality and supports further scientific investigation and application.

References

  • Murugavel, S., Jacob Prasanna Stephen, C. S., Subashini, R., & AnanthaKrishnan, D. (2017). Synthesis, Structural Elucidation, Antioxidant, CT-DNA Binding and Molecular Docking Studies of Novel Chloroquinoline Derivatives: Promising Antioxidant and Anti-Diabetic Agents. Journal of Photochemistry and Photobiology, B: Biology, 173, 216–230. Available at: [Link]

  • Gajewska, M., & Oledzka, I. (2021). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Molecules, 26(15), 4487. Available at: [Link]

  • Li, Y., & Zhang, Q. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction. Biological and Molecular Chemistry. Available at: [Link]

  • LookChem. (n.d.). 4-chloro-3-phenylquinoline. Retrieved February 4, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved February 4, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved February 4, 2026, from [Link]

  • Patil, P. S., et al. (2014). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Journal of Materials Science and Chemical Engineering, 2(11), 1-8. Available at: [Link]

  • Dos Santos, T. C., & de Albuquerque, M. M. (2021). HPLC methods for chloroquine determination in biological samples and pharmaceutical products. Journal of the Brazilian Chemical Society, 32, 1-14. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloroquinoline. PubChem Compound Database. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Phenylquinoline. PubChem Compound Database. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Phenylquinoline. PubChem Compound Database. Retrieved February 4, 2026, from [Link]

  • Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7233-7236. Available at: [Link]

  • Murugavel, S., et al. (2016). Synthesis, crystal structure investigation, spectroscopic characterizations and DFT computations on a novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone. Journal of Molecular Structure, 1122, 134-145. Available at: [Link]

  • Wikipedia. (n.d.). Alprazolam. Retrieved February 4, 2026, from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved February 4, 2026, from [Link]

  • Abdel-Hafez, S. H., et al. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 32(1). Available at: [Link]

  • Li, W., et al. (2016). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, 18(15), 3462-3465. Available at: [Link]

  • Paciorek, K. J. L., et al. (1979). Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Journal of Fluorine Chemistry, 14(5), 441-449. Available at: [Link]

  • Bharate, S. B. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2022(2), M1394. Available at: [Link]

  • Suguna, H., & Pai, B. R. (1977). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Section A, 86(2), 145-151. Available at: [Link]

  • Asadi, Z., et al. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. BMC Chemistry, 19(1). Available at: [Link]

  • NETZSCH Analyzing & Testing. (2020). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved February 4, 2026, from [Link]

  • El-Maghraby, M. A., et al. (1985). A clean procedure for synthesis of phenylquinoline derivatives. Journal of the Indian Chemical Society, 62(8), 610-612. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Quinoline Ring

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to the synthetic chemistry of quinoline. As a foundational scaffold in medicinal chemistry and materials science, the precise functionalization of the quinoline ring is paramount for developing novel therapeutics and advanced materials.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the lab. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Part 1: Frequently Asked Questions (FAQs) - Understanding Quinoline's Reactivity

This section addresses fundamental questions about the electronic nature of the quinoline ring system, which governs its reactivity and regioselectivity.

Question: Why is achieving high regioselectivity in quinoline functionalization so challenging?

Answer: The quinoline scaffold consists of two fused aromatic rings with distinct electronic properties: an electron-rich benzene ring (the "benzenoid" ring) and an electron-deficient pyridine ring (the "pyridinoid" ring).[3][4] The nitrogen atom's electron-withdrawing inductive effect deactivates the entire ring system to electrophilic attack, particularly the pyridine ring. Conversely, this electron deficiency makes the pyridine ring more susceptible to nucleophilic attack. The interplay between these electronic factors means that reaction conditions must be carefully tuned to direct functional groups to the desired position. For instance, electrophilic substitution typically occurs on the benzenoid ring, while nucleophilic substitution favors the pyridinoid ring.[5][6]

Question: How does the reaction medium's acidity affect electrophilic substitution?

Answer: The acidity of the reaction medium is a critical control element. In strongly acidic conditions, such as those used for nitration or sulfonation, the quinoline nitrogen is protonated to form the quinolinium cation.[7] This positive charge intensely deactivates the pyridine ring towards electrophilic attack. Consequently, the reaction is strongly directed to the benzenoid ring, yielding predominantly a mixture of 5- and 8-substituted products.[7][8] Controlling the acid concentration is therefore a key strategy for optimizing regioselectivity in electrophilic aromatic substitution (EAS).

Part 2: Troubleshooting Guides for Key Functionalization Reactions

This section provides detailed, problem-oriented guidance for specific classes of reactions.

Guide 1: Electrophilic Aromatic Substitution (EAS)

EAS is a cornerstone for functionalizing the benzenoid ring of quinoline. However, the deactivating nature of the nitrogen atom often leads to challenges.

Problem: My nitration reaction is giving low yields and a difficult-to-separate mixture of 5- and 8-nitroquinolines.

  • Causality: This is a classic selectivity issue in quinoline chemistry. Under strongly acidic nitrating conditions (e.g., HNO₃/H₂SO₄), the quinoline nitrogen is protonated. The resulting quinolinium ion directs the electrophile (NO₂⁺) to the only relatively electron-rich part of the molecule: the benzene ring. Attack at C-5 and C-8 produces the most stable Wheland intermediates, as the positive charge can be delocalized without disrupting the aromaticity of the adjacent pyridine ring.[9] The ratio of these isomers is highly dependent on reaction temperature and acid strength. Vigorous conditions are often required, which can also lead to degradation and lower yields.[8]

  • Recommended Solutions & Optimization:

    • Temperature Control: Maintain a strict temperature protocol. Start the reaction at 0°C during the addition of quinoline to the nitrating mixture and then allow it to proceed at the target temperature. Lower temperatures often favor the 8-isomer, while higher temperatures can lead to a more even mixture and increased side products.

    • Acid Concentration: The ratio of fuming nitric acid to fuming sulfuric acid can be adjusted. Using a higher proportion of sulfuric acid increases the concentration of the NO₂⁺ electrophile but can also promote side reactions if not controlled.

    • Alternative Nitrating Agents: For sensitive substrates, consider milder nitrating agents. A recently developed practical method for meta-nitration of quinolines utilizes a dearomatization-rearomatization strategy with tert-butyl nitrite (TBN) as an electrophilic NO₂ radical source.[10]

Caption: Troubleshooting workflow for quinoline nitration.

Guide 2: Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed reactions, such as Suzuki-Miyaura and Heck couplings, are powerful tools for introducing carbon-carbon bonds.[11][12] However, their success hinges on a delicate balance of catalyst, ligand, base, and solvent.

Problem: My Suzuki-Miyaura coupling of 3-bromoquinoline with a boronic acid is sluggish and gives a low yield.

  • Causality: Low yields in Suzuki couplings involving heteroaromatic halides are common and can stem from several factors:

    • Catalyst Inactivity: The quinoline nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.

    • Inappropriate Ligand: The ligand is crucial for stabilizing the Pd(0) active species and facilitating oxidative addition and reductive elimination. A suboptimal ligand may not be effective for the specific substrates.

    • Wrong Base/Solvent Combination: The base activates the boronic acid and is involved in the transmetalation step. Its strength and solubility are critical and are highly dependent on the solvent system.[13]

    • Debromination: A common side reaction where the bromoquinoline is reduced back to quinoline.

  • Recommended Solutions & Optimization:

    • Catalyst and Ligand Screening: This is the most critical step. For heteroaryl couplings, electron-rich, bulky phosphine ligands like SPhos, XPhos, or RuPhos are often superior. Start with a robust catalyst system like Pd(dppf)Cl₂ or a pre-catalyst system like Pd₂(dba)₃ with a chosen ligand.

    • Base and Solvent Selection: A common starting point is K₂CO₃ or Cs₂CO₃ as the base in a solvent mixture like 1,4-dioxane/water or THF/water.[14] The choice of base can significantly impact the reaction outcome.[15]

    • Temperature and Reaction Time: Monitor the reaction by TLC or LC-MS. If the reaction stalls, a modest increase in temperature (e.g., from 80°C to 100°C) may be beneficial. Flow chemistry setups can also significantly reduce reaction times and improve yields.[16]

ParameterRecommended ConditionRationale & Key Considerations
Pd Source Pd(PPh₃)₄ (5 mol%), Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a reliable starting point. Pd(dppf)Cl₂ is often more robust for challenging substrates.
Ligand SPhos, XPhos (if using a pre-catalyst)Bulky, electron-rich phosphines are generally effective for heteroaryl couplings.
Base K₂CO₃, Cs₂CO₃ (2-3 equivalents)Cs₂CO₃ is stronger and more soluble, often improving rates for less reactive partners.
Solvent Dioxane/H₂O (4:1), Toluene/EtOH/H₂OThe aqueous component is crucial for dissolving the base and facilitating transmetalation.
Temperature 80-110 °CHigher temperatures may be needed for less reactive halides (e.g., chloroquinolines).
  • To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add 3-bromoquinoline (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Guide 3: Direct C-H Functionalization

C-H activation is an atom-economical strategy that avoids the need for pre-functionalized substrates.[11] Regioselectivity is controlled by directing groups or the inherent reactivity of the C-H bonds.

Problem: I want to functionalize the C-8 position selectively, but my reaction gives a mixture of isomers.

  • Causality: The C-8 position is sterically accessible and electronically distinct, making it a prime target for directed C-H activation. The nitrogen atom of the quinoline ring can act as a directing group, coordinating to a transition metal catalyst (like Rh, Ru, or Co) and bringing it into close proximity with the C-8 C-H bond.[17][18] However, without a strong directing effect or under inappropriate conditions, functionalization can occur at other positions, such as C-2.

  • Recommended Solutions & Optimization:

    • Use of N-Oxide as a Directing Group: Converting the quinoline to a quinoline N-oxide is a highly effective strategy. The N-oxide functionality acts as a powerful directing group for catalysts like Palladium, Cobalt, and Rhodium, promoting highly selective functionalization at the C-8 position.[11][19] The N-oxide can often be easily removed after the desired functionalization is achieved.

    • Catalyst and Oxidant Choice: The choice of metal catalyst is critical. For example, Cobalt-catalyzed C-8 amidation of quinoline-N-oxides with dioxazolones as the amidation source has been shown to be highly efficient.[11] The reaction often requires an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to facilitate the catalytic cycle.

    • Solvent and Temperature: Non-coordinating, high-boiling solvents like DCE (1,2-dichloroethane) or Toluene are typically used. The reaction temperature often needs to be elevated ( > 100 °C) to promote C-H bond cleavage.

G cluster_0 Step 1: N-Oxide Formation cluster_1 Step 2: Directed C-H Functionalization cluster_2 Step 3: Deoxygenation Quinoline Quinoline Starting Material N_Oxide Quinoline N-Oxide Quinoline->N_Oxide m-CPBA C8_Functionalized C8-Functionalized N-Oxide N_Oxide->C8_Functionalized Pd(OAc)₂, Oxidant, Coupling Partner Final_Product Final C8-Functionalized Quinoline C8_Functionalized->Final_Product PCl₃ or H₂/Pd

Caption: A three-step workflow for selective C-8 functionalization.

References
  • Aremu, O. O., Ogunwa, T. H., & Amolegbe, S. A. (2024). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 12. [Link]

  • Aremu, O. O., Ogunwa, T. H., & Amolegbe, S. A. (2024). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 12. [Link]

  • Kumar, I., & Sharma, R. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry, 23(11). [Link]

  • Kumar, I., & Sharma, R. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Bessin, Y., & Oble, J. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 25(23), 5592. [Link]

  • ACS Publications. (n.d.). Metallaphotoredox-Mediated Csp2–H Hydroxylation of Arenes under Aerobic Conditions. Organic Letters. [Link]

  • Liu, M.-L., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(10), 2269. [Link]

  • Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? r/chemistry. [Link]

  • National Library of Medicine. (n.d.). Structural modifications of quinoline-based antimalarial agents: Recent developments. [Link]

  • Quimicaorganica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. [Link]

  • Royal Society of Chemistry. (2016). Heck Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]

  • ResearchGate. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. [Link]

  • Boyd, M. A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 493-501. [Link]

  • ACS Publications. (2022). Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. Organometallics. [Link]

  • Chemistry Stack Exchange. (n.d.). Why does the nitration of quinoline occur at the 5 (and 8) position? [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. [Link]

  • Synfacts. (2007). Regioselective Suzuki Cross-Coupling Route to 3,4-Disubstituted Quinolin-2(1H)-ones. Synfacts, 2007(12), 1248. [Link]

  • ACS Publications. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]

  • Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Lecture Notes. [Link]

  • Shaikh, S. (2025). Review on Deep Eutectic Solvents. International Journal of Pharmaceutical Sciences, 3(3), 2686-2694. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology. [Link]

  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. [Link]

  • MDPI. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. Polymers, 15(12), 2733. [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • ScienceDirect. (2025). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain applications. Journal of Molecular Structure, 1325, 139420. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

Sources

Addressing poor solubility of 4-Chloro-3-phenylquinoline in aqueous buffers.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-4CL-QUIN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Resolving precipitation ("crash out") of 4-Chloro-3-phenylquinoline in aqueous buffers.[1]

Executive Summary & Root Cause Analysis

The Problem: Users frequently report that 4-Chloro-3-phenylquinoline precipitates immediately upon dilution from DMSO stocks into aqueous assay buffers (PBS, HEPES, Tris), even at low micromolar concentrations.

The Science (Why it happens): This molecule presents a "perfect storm" of physicochemical challenges.

  • High Lipophilicity (LogP > 4.5): The 3-phenyl group adds significant bulk and hydrophobicity, driving the molecule to aggregate in water to minimize entropic penalty (the Hydrophobic Effect).

  • Reduced Basicity: The quinoline nitrogen typically has a pKa of ~4.9, allowing protonation (and solubility) at acidic pH. However, the 4-chloro substituent is electron-withdrawing.[1] This pulls electron density away from the nitrogen, lowering the pKa (likely to ~3.5–4.0). Consequently, at physiological pH (7.4), the molecule remains uncharged and maximally insoluble.

  • "Brick Dust" Crystal Lattice: The planar aromatic structure facilitates strong

    
    -
    
    
    
    stacking, leading to a high melting point and high lattice energy.[1] The energy required to break this lattice is higher than the energy gained by hydration.

Troubleshooting Workflow: The Decision Matrix

Before modifying your protocol, determine your assay's tolerance for solvents and pH changes.

Solubility_Decision_Tree Start START: Define Assay Constraints IsCellBased Is this a Live Cell Assay? Start->IsCellBased YesCell Yes IsCellBased->YesCell NoCell No (Enzymatic/Binding) IsCellBased->NoCell DMSO_Limit Can you tolerate >0.5% DMSO? YesCell->DMSO_Limit HighDMSO Yes (Robust Cells) DMSO_Limit->HighDMSO LowDMSO No (Sensitive Cells) DMSO_Limit->LowDMSO Protocol_A Protocol A: Kinetic Dilution (Spiking) HighDMSO->Protocol_A Protocol_B Protocol B: Complexation (Cyclodextrins) LowDMSO->Protocol_B PH_Flex Is pH 4.0-5.0 acceptable? NoCell->PH_Flex YesPH Yes PH_Flex->YesPH NoPH No (Strict pH 7.4) PH_Flex->NoPH Protocol_C Protocol C: pH Manipulation + Co-solvent YesPH->Protocol_C NoPH->Protocol_B

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on biological constraints.

Detailed Protocols

Protocol A: The "Kinetic Spike" (For High-Throughput Screening)

Best for: Assays that tolerate 1-5% DMSO and require speed.[1]

The Concept: Rely on kinetic solubility (how long it stays in solution before crashing out) rather than thermodynamic solubility (the true equilibrium limit).

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM.

    • Critical: Sonicate for 10 minutes. Visual clarity is deceptive; micro-crystals may persist.[1]

  • Intermediate Dilution (The "Step-Down"):

    • Do NOT pipette 1 µL of stock directly into 999 µL of buffer. This creates a local zone of supersaturation that triggers immediate nucleation.[1]

    • Instead, dilute 10 mM stock 1:10 into 100% DMSO (creating a 1 mM working stock).

  • Final Addition:

    • Place your assay buffer in the well/tube first.

    • While vortexing (or mixing rapidly), add the 1 mM DMSO working stock to the buffer.

    • Target: Final DMSO concentration should be 1-2%.

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Live cell assays, animal studies, or strict pH 7.4 requirements.

The Concept: Encapsulate the hydrophobic phenyl-quinoline core inside a cyclic oligosaccharide.[1] This hides the lipophilic region from water while the cyclodextrin's exterior remains hydrophilic [1, 4].

Recommended Excipient: Sulfobutylether-β-Cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1]

Procedure:

  • Prepare Vehicle: Make a 20% (w/v) solution of HP-β-CD in your aqueous buffer (e.g., PBS).[1] Filter sterilize (0.22 µm).

  • Solubilization:

    • Add 4-Chloro-3-phenylquinoline powder directly to the 20% CD solution.[1]

    • OR (Easier): Dissolve compound in a minimal volume of DMSO (e.g., 20 µL), then add this slowly to 1 mL of the 20% CD solution.

  • Equilibration: Shake at 37°C for 4 hours. The cyclodextrin cavity will sequester the drug, preventing precipitation.

Protocol C: pH Manipulation (The "Protonation" Method)

Best for: Enzymatic assays where acidic pH is tolerated.

The Concept: Force the quinoline nitrogen to protonate (


). Charged molecules are vastly more soluble.[1]
  • Buffer Selection: Use Acetate buffer (pH 4.[1]0) or Citrate buffer (pH 4.5).

  • Verification: Ensure the buffer capacity is high enough (50-100 mM) to resist the pH shift from the DMSO stock addition.[1]

  • Warning: If you neutralize this solution (e.g., add it to cells at pH 7.4), the compound will precipitate immediately.

FAQ: Common Pitfalls

Q: My stock solution in DMSO is cloudy after freezing. Is it spoiled? A: Not chemically spoiled, but physically aggregated. DMSO is hygroscopic (absorbs water from air).[1] Even 1% water uptake in DMSO can drastically reduce the solubility of this compound, causing it to crystallize upon freezing [5].

  • Fix: Warm the DMSO stock to 37°C and sonicate for 15 minutes before every use. Purge vials with nitrogen gas before closing.[1]

Q: Can I use Tween-80 or Triton X-100? A: Yes, surfactants can help prevent aggregation.[1] However, they can also lyse cells or denature enzymes.[1]

  • Limit: Keep Tween-80 below 0.1% for cell assays. Cyclodextrins (Protocol B) are generally less toxic than surfactants for cell membranes [1, 3].[1]

Q: Why does the pH change when I add DMSO? A: Adding DMSO to aqueous buffers changes the


 of the buffer salts and the activity coefficients of ions. A "pH 7.4" phosphate buffer can shift significantly upon adding 10-20% DMSO.[1] Always check pH after adding the solvent [7].

Visualizing the "Crash Out" Mechanism

Understanding why the dilution fails helps you avoid it.[1]

Precipitation_Mechanism cluster_0 DMSO Stock (10 mM) cluster_1 Aqueous Buffer Addition cluster_2 Outcome Mol_Solvated Molecule Solvated (Dipole interactions) Dielectric Dielectric Constant Increases (ε ~80) Mol_Solvated->Dielectric Dilution Solubility_Drop Solubility Limit Drops (< 1 µM) Dielectric->Solubility_Drop Hydrophobic Effect Nucleation Rapid Nucleation Solubility_Drop->Nucleation Supersaturation Crystal Precipitate (Inactive) Nucleation->Crystal Ostwald Ripening

Figure 2: The mechanism of precipitation during aqueous dilution.[1] The rapid shift in solvent polarity forces hydrophobic molecules to aggregate.

Data Summary: Solubility Enhancement Strategies

StrategyEst. Max Conc.Biological ToxicityProsCons
Pure Buffer (pH 7.4) < 1 µMNonePhysiological relevanceAlmost zero solubility.
1% DMSO Spike ~10 µMLowSimple, cheapKinetic only; unstable over time.[1]
20% HP-β-CD > 100 µMVery LowHigh stability, non-toxicExpensive; requires equilibration time.[1]
Acidic Buffer (pH 4) > 500 µMHigh (Cell stress)High solubility (Protonation)Not compatible with most cell assays.[1]

References

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability. NIH / PMC.[1] Available at: [Link]

  • Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility and Permeability. PubMed Central.[1] Available at: [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Ziath. Available at: [Link]

  • 4-Chloro-3-phenylquinoline Properties. LookChem. Available at: [Link]

  • pH increase with addition of DMSO? Reddit / Chemistry Community Discussion. Available at: [Link]

Sources

How to prevent degradation of 4-Chloro-3-phenylquinoline during storage?

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-3-phenylquinoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your laboratory. Here, we provide in-depth troubleshooting advice and best practices for storage and handling, grounded in scientific principles, to prevent degradation and ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My 4-Chloro-3-phenylquinoline powder, which was initially off-white, has developed a yellowish tint. Is it degraded?

A slight color change to pale yellow can occur over time, especially if the compound has been exposed to light or air. While this may not necessarily indicate significant degradation, it warrants further investigation to confirm the purity of the material before use in sensitive applications. We recommend performing a simple purity check, such as thin-layer chromatography (TLC), to assess its integrity.

Q2: I observed a new spot on the TLC plate of my stored 4-Chloro-3-phenylquinoline. What could this be?

The appearance of a new, more polar spot on a TLC plate is a common indicator of degradation. For chlorinated quinolines, this could be due to hydrolysis, leading to the formation of the corresponding quinolinone, or oxidation products. The identity of the impurity would need to be confirmed by more advanced analytical techniques like mass spectrometry.

Q3: Is 4-Chloro-3-phenylquinoline sensitive to moisture?

Yes, like many chlorinated heterocyclic compounds, 4-Chloro-3-phenylquinoline can be susceptible to hydrolysis. The presence of water can lead to the nucleophilic substitution of the chlorine atom, forming 3-phenylquinolin-4(1H)-one. Therefore, it is crucial to store the compound in a dry environment.

Q4: What is the expected shelf-life of 4-Chloro-3-phenylquinoline?

When stored under optimal conditions (see Best Practices for Storage), 4-Chloro-3-phenylquinoline is a stable compound. However, the exact shelf-life can be influenced by the purity of the initial material and the specific storage environment. For long-term storage, periodic re-testing of the material's purity is recommended.

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and use of 4-Chloro-3-phenylquinoline.

Observed Issue Potential Cause Recommended Action
Discoloration (e.g., yellowing) Minor oxidation or exposure to light.Perform a TLC analysis to check for impurities. If the material is still predominantly a single spot and your application is not highly sensitive, it may still be usable. For critical applications, purification by recrystallization or chromatography may be necessary.
New spots on TLC Degradation of the compound.The primary degradation pathways to consider are hydrolysis and photo-oxidation. The presence of new, more polar spots strongly suggests the formation of degradation products. The material should be purified before use.
Poor solubility in expected solvents This could be due to the presence of insoluble degradation products or polymeric material.Attempt to dissolve a small sample in a range of solvents. If solubility issues persist, it is a strong indicator of degradation.
Inconsistent experimental results Loss of purity of the starting material.Re-evaluate the purity of your 4-Chloro-3-phenylquinoline stock using TLC or HPLC. If impurities are detected, purify the compound or use a fresh batch.

Best Practices for Storage

To ensure the long-term stability of 4-Chloro-3-phenylquinoline, adhere to the following storage protocols. The rationale behind each recommendation is to mitigate the primary degradation pathways: hydrolysis, oxidation, and photodegradation.

1. Container:

  • Recommendation: Store the compound in its original, tightly sealed container.[1][2] If the original container is compromised, transfer it to a clean, dry, amber glass vial with a tight-fitting cap.

  • Causality: A tightly sealed container prevents the ingress of atmospheric moisture, which can lead to hydrolysis of the chloro-substituent.[3] Amber glass protects the compound from light, which can induce photodegradation.[4]

2. Atmosphere:

  • Recommendation: For long-term storage, it is best to store the compound under an inert atmosphere, such as argon or nitrogen.[1]

  • Causality: An inert atmosphere displaces oxygen, minimizing the risk of oxidative degradation of the quinoline ring system.

3. Temperature:

  • Recommendation: Store the compound in a cool, dry, and well-ventilated area.[1][5][6] Refrigeration (2-8 °C) is recommended for long-term storage. Avoid repeated freeze-thaw cycles.

  • Causality: Lower temperatures slow down the rate of all chemical reactions, including potential degradation pathways. Thermal stability studies on similar compounds show stability at elevated temperatures (above 260°C), but long-term storage at room temperature can still contribute to slow degradation over time.[7]

4. Location:

  • Recommendation: Store the compound away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents.[2]

  • Causality: Direct sunlight can provide the energy for photodegradation. Strong oxidizing agents can react with the electron-rich aromatic system of the quinoline.

Summary of Recommended Storage Conditions
Parameter Recommendation Rationale
Container Tightly sealed, amber glass vialPrevents moisture ingress and light exposure
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation
Temperature 2-8 °C (Refrigerated)Slows degradation kinetics
Light Store in the darkPrevents photodegradation
Incompatibilities Strong oxidizing agentsAvoids chemical reactions

Potential Degradation Pathways

The primary degradation pathways for 4-Chloro-3-phenylquinoline are inferred from the known reactivity of similar chlorinated heterocyclic compounds.

DegradationPathway 4-Chloro-3-phenylquinoline 4-Chloro-3-phenylquinoline 3-Phenylquinolin-4(1H)-one 3-Phenylquinolin-4(1H)-one 4-Chloro-3-phenylquinoline->3-Phenylquinolin-4(1H)-one Hydrolysis (H₂O) Oxidation_Products Oxidized Products 4-Chloro-3-phenylquinoline->Oxidation_Products Photo-oxidation (Light, O₂)

Caption: Potential degradation pathways for 4-Chloro-3-phenylquinoline.

Experimental Protocol: Quality Control by Thin-Layer Chromatography (TLC)

This protocol provides a quick and effective method to assess the purity of your 4-Chloro-3-phenylquinoline.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The optimal ratio may need to be determined empirically.

  • UV lamp (254 nm)

  • Capillary tubes for spotting

  • Sample of 4-Chloro-3-phenylquinoline

  • A reference standard of 4-Chloro-3-phenylquinoline (if available)

Procedure:

  • Sample Preparation: Prepare a dilute solution of your 4-Chloro-3-phenylquinoline sample in a suitable solvent like dichloromethane or ethyl acetate (approximately 1 mg/mL).

  • Spotting: Using a capillary tube, carefully spot a small amount of the sample solution onto the baseline of the TLC plate. If you have a reference standard, spot it alongside your sample.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.

  • Interpretation:

    • A pure sample of 4-Chloro-3-phenylquinoline should show a single major spot.

    • The presence of additional spots, particularly those with a lower Rf value (i.e., closer to the baseline), indicates the presence of more polar impurities, which are likely degradation products.

    • Compare the Rf value of your sample's main spot to that of the reference standard to confirm its identity.

TLC_Workflow A Prepare Sample Solution B Spot on TLC Plate A->B C Develop in Chamber B->C D Dry and Visualize under UV C->D E Interpret Results D->E

Caption: Workflow for TLC quality control check.

References

  • Apollo Scientific. (2023, July 4).
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
  • AK Scientific, Inc.
  • Santa Cruz Biotechnology.
  • Wikipedia. (2024). Alprazolam.
  • ChemSynthesis. (2024, May 20). 2-chloro-7-methyl-3-phenylquinoline.
  • PubChem. 4-Chloroquinoline.
  • Mechanistic investigation of direct photodegradation of chloroquine phosphate under simul
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PubMed Central.
  • Quora. (2020, July 19). How might one synthesis 4-chloro quinoline?
  • Google Patents.
  • PubChem. 4-Chloro-3-nitroquinoline.
  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • ResearchGate. (2024, November 18).
  • MDPI. (2020, December 14). Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • CAT 374 - 3-amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)
  • PubMed.
  • PubChem. 4-Phenylquinoline.
  • Thermo Fisher Scientific. (2024, September 23).
  • National Institute of Standards and Technology. 3-phenylquinoline - the NIST WebBook.
  • PubChem. 3-Phenylquinoline.
  • PubChem. 4,7-Dichloro-3-phenylquinoline.

Sources

Improving the selectivity of C-H arylation in pyridine-containing compounds.

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Functionalization Support Center .

Below is your specialized technical guide for improving selectivity in the C–H arylation of pyridine scaffolds. This document is structured to troubleshoot the specific electronic and steric challenges inherent to the pyridine ring, moving beyond generic advice to provide mechanism-based solutions.

Ticket ID: PYR-CH-SEL-001 Status: Open Priority: High (Drug Discovery/Late-Stage Functionalization)

The Core Challenge: "The Pyridine Problem"

Before selecting a protocol, you must diagnose why your reaction is failing or yielding mixtures. Pyridine presents two antagonistic features:

  • Catalyst Poisoning: The basic nitrogen lone pair (

    
    -donor) binds strongly to electrophilic metals (Pd, Pt, Rh), displacing ligands and killing the catalytic cycle.
    
  • Electronic Deactivation: The electronegative nitrogen renders the ring electron-deficient (

    
    -deficient), making electrophilic C–H activation difficult compared to benzene.
    

The Solution Matrix: To achieve selectivity, you must override these intrinsic biases using specific "Control Modules."

PyridineSelectivity Start Target Position? C2 C2-Selectivity (Ortho to N) Start->C2 Most Acidic C-H C3 C3-Selectivity (Meta to N) Start->C3 Most Nucleophilic C4 C4-Selectivity (Para to N) Start->C4 Steric/Radical Method_C2 Method: N-Oxide Activation (Pd-Catalysis) C2->Method_C2 Directing Group Strategy Method_C3 Method: Ligand Control (Pd-Phenanthroline) OR Ir-Borylation C3->Method_C3 Overcome N-poisoning Method_C4 Method: Minisci Radical OR Pyridinium Salts C4->Method_C4 Electronic Reversal

Figure 1: Decision Matrix for Regioselective Pyridine Functionalization.

Module A: C2-Selectivity (The N-Oxide Strategy)

Target: Installing aryls adjacent to the Nitrogen. Mechanism: The N-oxide oxygen acts as a built-in directing group (DG), coordinating the Pd to the C2 position while simultaneously preventing N-poisoning.

FAQ: Troubleshooting C2-Arylation

Q: I am seeing low conversion even with high catalyst loading. Why? A: You are likely suffering from reductive elimination failure . The Pd-cycle for N-oxides requires a specific oxidant to regenerate Pd(II).

  • Fix: Ensure you are using Ag₂CO₃ (Silver Carbonate). It plays a dual role: it acts as the terminal oxidant and abstracts the halide from the aryl halide coupling partner to facilitate transmetalation.

Q: The reaction works, but I can't reduce the N-oxide back to the pyridine efficiently. A: Avoid harsh reductions (like Fe/AcOH) if you have sensitive functional groups.

  • Fix: Use Mo(CO)₆ (Molybdenum hexacarbonyl) in refluxing ethanol or Zn dust/NH₄Cl for mild deoxygenation post-coupling.

Protocol 1: C2-Selective Arylation (Fagnou Conditions)

Self-Validating Check: If the reaction turns black immediately, your Ag₂CO₃ may be degraded (should be grey/brown).

  • Activation: Dissolve Pyridine-N-oxide (1.0 equiv) and Aryl Bromide (1.2 equiv) in Toluene (0.2 M).

  • Catalyst System: Add Pd(OAc)₂ (5 mol%) and P(tBu)₃·HBF₄ (15 mol%).

    • Expert Note: The bulky phosphine prevents bis-coordination and keeps the metal active.

  • Base/Oxidant: Add K₂CO₃ (2.0 equiv) and Ag₂CO₃ (1.0 equiv).

  • Reaction: Heat to 110 °C for 16 hours.

  • Workup: Filter through Celite.

  • Reduction (One-pot variant): Add Pd/C (10 wt%) and ammonium formate to the filtrate and reflux for 2 hours to obtain the free pyridine.

Module B: C3-Selectivity (The "Hard" Meta Position)

Target: Installing aryls meta to Nitrogen (electronically similar to benzene). Challenge: This position is deactivated and lacks a directing group.

FAQ: Troubleshooting C3-Arylation

Q: I am getting a mixture of C2 and C3 isomers. A: This indicates "N-directed" background reaction is competing. You must block the N-coordination site or use a ligand that enforces a specific geometry.[1]

  • Fix: Switch to the Pd(OAc)₂ / 1,10-Phenanthroline system. The rigid bidentate ligand prevents the pyridine nitrogen from displacing the ligand, forcing the reaction to occur at the most "benzene-like" (C3) position via a concerted metallation-deprotonation (CMD) pathway.

Q: Direct arylation is failing for my complex substrate. What is the alternative? A: Switch to Ir-catalyzed C–H Borylation .

  • Insight: Iridium catalysts with bipyridine ligands are sterically sensitive. They avoid the C2 position (too close to N-substituents or N-lone pair) and preferentially borylate C3 or C5. You can then run a standard Suzuki coupling.

Protocol 2: C3-Selective Direct Arylation (Yu/Sanford Approach)
  • Substrate: Pyridine (excess, often solvent or 10 equiv) + Aryl Iodide (1.0 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%) + 1,10-Phenanthroline (5 mol%).

  • Additives: Ag₂CO₃ (1.0 equiv) is critical to sequester iodide.

  • Conditions: Heat at 130–140 °C in air (or O₂ atmosphere if using arenes instead of halides).

  • Note: This reaction is sensitive to steric bulk on the coupling partner.

Module C: C4-Selectivity (Radical & Salt Strategies)

Target: Para-functionalization. Mechanism: Radical species are nucleophilic; they attack the most electron-deficient position. In protonated pyridines, C2 and C4 are most deficient, but C4 is sterically more accessible.

FAQ: Troubleshooting C4-Arylation

Q: My Minisci reaction (radical arylation) gives a 1:1 mixture of C2 and C4. A: This is the classic Minisci problem. The radical has little preference between C2 and C4 electronically.

  • Fix 1 (Steric): If your pyridine has a substituent at C2, C4 becomes the exclusive site.

  • Fix 2 (Electronic/Salt): Convert the pyridine to an N-aminopyridinium salt or N-fluoropyridinium salt before reaction. These salts strongly direct nucleophiles to C4 due to extreme electron deficiency and electrostatic repulsion at C2.

Q: The reaction yields are low (<30%). A: Minisci reactions often suffer from mono- vs. poly-alkylation/arylation.

  • Fix: Control the oxidant addition rate. Add the peroxide/persulfate slowly via syringe pump to keep radical concentration low and prevent radical-radical termination.

Protocol 3: C4-Selective Nucleophilic Arylation (Pyridinium Salt Method)
  • Salt Formation: Treat pyridine with O-(mesitylsulfonyl)hydroxylamine (MSH) or similar aminating agent to form the N-aminopyridinium salt.

  • Coupling: Dissolve salt in MeCN. Add the aryl boronic acid (2.0 equiv) and a mild base (e.g., K₂CO₃).

  • Conditions: Stir at Room Temperature (Metal-free).

  • Mechanism: The aryl nucleophile attacks C4 (softest electrophile). The N-N bond is then cleaved (often spontaneously or with weak reduction), yielding the C4-aryl pyridine.

Comparative Data & Reference Table

FeatureC2-SelectivityC3-SelectivityC4-Selectivity
Primary Strategy N-Oxide ActivationLigand Control / BorylationMinisci / Pyridinium Salts
Key Reagent Pd(OAc)₂ / P(tBu)₃ / Ag₂CO₃Pd(OAc)₂ / 1,10-PhenanthrolinePeroxides (Radical) or MSH
Electronic Driver Chelation (Directing Group)Steric/Electronic (Benzene-like)Nucleophilic Attack on LUMO
Main Pitfall Reduction step requiredHigh temperature requiredC2/C4 mixtures (Selectivity)
Catalyst Poisoning? Minimal (O-bound Pd)High (Requires strong ligands)None (Radical/Metal-free)

References

  • Campeau, L.-C., & Fagnou, K. (2006). "Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society.[1][2][3][4]

  • Ye, M., et al. (2011).[1] "C-H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C-H Bonds." Journal of the American Chemical Society.[1][2][3][4]

  • Sadler, S. A., et al. (2015). "Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation." The Journal of Organic Chemistry.

  • Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition.

  • Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines Inspired by Minisci Chemistry." Science.

Sources

Optimizing catalyst loading for Buchwald-Hartwig amination of 4-chloroquinolines.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Catalyst Loading for Buchwald-Hartwig Amination of 4-Chloroquinolines

Welcome to the Catalysis Optimization Hub

Current Ticket: #4CQ-OPT-001 Topic: Minimizing Pd-Loading in Heteroaryl Chloride Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The 4-Chloroquinoline Challenge

You are likely here because your standard screening conditions (5 mol% Pd, NaOtBu) yielded either black precipitate or stalled conversion. 4-Chloroquinolines present a unique dichotomy in cross-coupling:

  • Electronic Activation: The electron-deficient pyridine ring makes the C4-chloride highly activated for oxidative addition (and competing SNAr).

  • Lewis Basic Deactivation: The quinoline nitrogen (

    
    ) is a potent 
    
    
    
    -donor that can displace phosphine ligands or form stable, inactive Pd(II) dimers (
    
    
    ), effectively poisoning your catalyst.

This guide moves beyond "add more catalyst" to a kinetic-based optimization strategy.

Module 1: Diagnostic & Feasibility Check

"Do you actually need Palladium?"

Before optimizing catalyst loading, confirm you are not fighting a background reaction.

Q: My reaction turns black immediately. Is the catalyst decomposing? A: Likely, but check the mechanism first. 4-Chloroquinolines react with aliphatic amines (e.g., morpholine, piperidine) via SNAr (Nucleophilic Aromatic Substitution) without any metal.

  • Test: Run the reaction with Base + Solvent + Heat without Pd/Ligand.

  • Result: If you get >50% conversion, you do not need B-H amination; you need higher temperature or a stronger base (LiHMDS) to drive the SNAr.

  • When to use B-H: Only for anilines (aryl amines) , amides , or sterically hindered amines where SNAr is kinetically incompetent.

Module 2: Catalyst & Ligand Selection Strategy

"The Foundation of Low Loading"

Q: Which ligand allows me to drop loading below 0.5 mol%? A: For 4-chloroquinolines, you must use a ligand that is bulky enough to prevent


-coordination but electron-rich enough to facilitate oxidative addition.
Ligand ClassRecommendationWhy?
BrettPhos / tBuBrettPhos Primary Choice The bulk prevents the quinoline nitrogen from binding to Pd. Excellent for primary amines and amides.
RuPhos Secondary Amines High turnover numbers (TON) for secondary amines; resists

-hydride elimination.
XPhos General Purpose Good starting point, but often requires higher loading (1-2 mol%) than BrettPhos for this substrate.
DPPF / BINAP Avoid Bidentate ligands often fail here because they form stable bis-chelate resting states with the quinoline nitrogen.

Q: Pd(OAc)₂ vs. Pre-catalysts (G3/G4)? A: Always use Pre-catalysts (e.g., BrettPhos Pd G4).

  • Reasoning: Generating Pd(0) from Pd(OAc)₂ requires reduction by the amine or phosphine, which is slow and inconsistent. 4-Chloroquinolines are prone to aggregation. G4 pre-catalysts release the active

    
     species immediately upon base exposure, essential for low-loading efficiency.
    

Module 3: Optimization Protocol (The "Same-Excess" Method)

"How to determine the Minimum Effective Loading"

Do not just screen 5%, 1%, 0.1%. Use Reaction Progress Kinetic Analysis (RPKA) logic.

Step 1: The "Standard" Baseline
  • Conditions: 1.0 equiv Ar-Cl, 1.2 equiv Amine, 2.0 equiv NaOtBu, Toluene, 100°C.

  • Catalyst: 1.0 mol% BrettPhos Pd G4.

  • Goal: Must reach 100% conversion in <1 hour. If not, stop and change ligand.

Step 2: The "Same-Excess" Experiment (Visualized below)

To differentiate between catalyst death (deactivation) and product inhibition :

  • Run standard reaction (1.0 mol%).

  • Run a second reaction with 0.5 mol% .

  • Crucial Step: If the 0.5 mol% reaction stalls at 50% conversion, add a fresh spike of 0.5 mol% catalyst.

    • Scenario A (Resumes rate): The original catalyst died (thermal instability or poisoning). Solution: Lower Temp or switch to tBuBrettPhos.

    • Scenario B (No change): The product or byproduct (e.g., NaCl aggregation) is inhibiting the reaction. Solution: Change solvent (e.g., tAmyl alcohol) or base cation (Cs₂CO₃).

Module 4: Troubleshooting & FAQs

Ticket #404: Reaction stalls at 80% conversion.

  • Diagnosis: Likely hydrodehalogenation .[1] The 4-chloroquinoline is being reduced to quinoline (stripping the Cl).

  • Fix: This is caused by difficult reductive elimination.

    • Switch to a larger ligand (tBuBrettPhos ).

    • Lower the temperature (reduction has a higher activation energy than amination).

    • Ensure your solvent is anhydrous (water promotes dehalogenation pathways).

Ticket #405: Pd Black forms immediately.

  • Diagnosis: "Ligand-stripping." The quinoline nitrogen is displacing your phosphine, leaving "naked" Pd which aggregates.

  • Fix: Increase the Ligand:Pd ratio . Instead of 1:1 (G4 precatalyst), add 1 mol% G4 + 1 mol% free Ligand (Total L:Pd = 2:1). This shifts the equilibrium back toward the active catalyst.

Ticket #406: Reproducibility issues (Yield varies 50-90%).

  • Diagnosis: Oxygen sensitivity or Base quality.[2]

  • Fix:

    • Are you using old NaOtBu? It hydrolyzes to NaOH + tBuOH. Use fresh bottles or sublime it.

    • Protocol: Weigh catalyst and base in the glovebox. If on the bench, use a distinct "activation" step: Stir Precatalyst + Base in solvent for 2 mins before adding the aryl chloride.

Visualizing the Workflow

Figure 1: Decision Logic for 4-Chloroquinoline Amination

OptimizationLogic Start Start: 4-Chloroquinoline + Amine CheckAmine Is Amine Aliphatic (Morpholine, Piperidine)? Start->CheckAmine SNArTest Run Control: No Pd, Base only, 100°C CheckAmine->SNArTest Yes UseBH Proceed to Buchwald-Hartwig CheckAmine->UseBH No (Aniline/Amide) ResultSNAr >50% Conversion? SNArTest->ResultSNAr UseSNAr STOP: Use SNAr Conditions. Switch to LiHMDS/THF. ResultSNAr->UseSNAr Yes ResultSNAr->UseBH No LigandSelect Ligand Selection UseBH->LigandSelect Primary Primary Amine: BrettPhos Pd G4 LigandSelect->Primary Secondary Secondary Amine: RuPhos Pd G4 LigandSelect->Secondary LoadingOpt Loading Optimization (Step-down method) Primary->LoadingOpt Secondary->LoadingOpt

Caption: Decision tree to determine necessity of metal catalysis and appropriate ligand class.

Figure 2: The "Rescue" Protocol (Troubleshooting Loop)

RescueLoop Problem Reaction Stalls (<90% Conv) AddCat Add 0.5 equiv Fresh Catalyst Problem->AddCat CheckRate Does Rate Resume? AddCat->CheckRate Yes Catalyst Death CheckRate->Yes Yes No Inhibition/Equilibrium CheckRate->No No Sol1 Fix: Lower Temp or Increase Ligand Ratio Yes->Sol1 Sol2 Fix: Change Base (Cs2CO3) or Remove Product No->Sol2

Caption: Diagnostic loop for stalled reactions to distinguish catalyst deactivation from product inhibition.

Experimental Protocol: The "Golden Standard" Screening

Objective: Define optimal loading for 4-chloroquinoline + 4-fluoroaniline.

  • Preparation:

    • In a nitrogen-filled glovebox, charge a 4 mL vial with:

      • BrettPhos Pd G4 (2.3 mg, 0.0025 mmol, 0.5 mol% )

      • NaOtBu (58 mg, 0.60 mmol, 1.2 equiv)

      • 4-Chloroquinoline (82 mg, 0.50 mmol, 1.0 equiv)

      • 4-Fluoroaniline (67 mg, 0.60 mmol, 1.2 equiv)

      • Toluene (anhydrous, 1.0 mL, 0.5 M)

  • Execution:

    • Seal with a PTFE-lined cap.

    • Heat to 100°C in a pre-heated block.

    • Stir at >800 rpm (Mass transfer is critical for heterogeneous bases).

  • Sampling:

    • Take an aliquot at 30 mins. Quench in EtOAc/Water.

    • Analyze via UPLC/LCMS.

  • Success Criteria:

    • If conversion >95% with <2% de-chlorinated byproduct: Reduce loading to 0.1 mol%.

    • If conversion <50%: Increase Temp to 110°C or switch to tBuBrettPhos.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7][8][9] Reaction intermediates and structure-activity relationships."[1] Journal of the American Chemical Society. Link

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). "Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling." Organic Letters. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Heterocyclic Carbene–Palladium(II) Precatalysts for the Buchwald–Hartwig Amination." Journal of Organic Chemistry. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2015). "Palladium-Catalyzed Cross-Coupling of 4-Chloroquinolines and -pyridines with Heteroarylamines." Organic Letters. Link

Sources

Validation & Comparative

Structural Confirmation of 4-Chloro-3-phenylquinoline: An Integrated 2D NMR Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: The synthesis of 3,4-disubstituted quinolines—often achieved via Vilsmeier-Haack cyclization or Friedländer condensation—frequently yields regioisomeric mixtures. Specifically, distinguishing 4-chloro-3-phenylquinoline from its isomer 3-chloro-4-phenylquinoline is a critical bottleneck in drug development.[1] Standard 1D


H NMR is often inconclusive due to the isolated nature of the H-2 proton and the quaternary carbons at positions 3 and 4, which sever scalar coupling networks.

The Solution: This guide details a self-validating Integrated 2D NMR Protocol . By leveraging long-range heteronuclear correlations (HMBC) and spatial proximity (NOESY), researchers can unambiguously assign the position of the chlorine atom and the phenyl ring without reducing the sample to a crystal for X-ray diffraction.

Part 1: Comparative Analysis of Validation Methods

The following table compares the "Integrated 2D NMR" approach against standard alternatives.

FeatureStandard 1D NMR (

H/

C)
Integrated 2D NMR Protocol (Product)Single Crystal X-Ray (XRD)
Regio-Specificity Low. Cannot easily distinguish 3-Ph/4-Cl from 3-Cl/4-Ph due to lack of coupling between H-2 and substituents.[1]High. HMBC and NOESY provide definitive connectivity and spatial proof.[1]Definitive. The "Gold Standard" but resource-intensive.[1]
Sample Requirement ~5-10 mg (Non-destructive).[1]~10-20 mg (Non-destructive).[1]Requires a high-quality single crystal (often difficult to grow).[1]
Turnaround Time < 1 Hour.4–12 Hours (Acquisition + Analysis).[1]Days to Weeks (Growth + Diffraction).
Cost Efficiency High.[1]Moderate.Low.
Data Output Chemical shifts only.Connectivity map + Spatial geometry.[1]3D Atomic coordinates.[1]

Part 2: Experimental Protocol

Sample Preparation[1]
  • Solvent Selection: Use DMSO-d

    
      (99.9% D) rather than CDCl
    
    
    
    .[1] Quinolines are prone to
    
    
    -
    
    
    stacking aggregation in non-polar solvents, which causes concentration-dependent chemical shift variations and line broadening.[1] DMSO minimizes this aggregation.[1]
  • Concentration: Prepare a solution of 15–20 mg of the analyte in 0.6 mL solvent. Filter through a glass wool plug into a high-precision 5mm NMR tube to ensure field homogeneity.[1]

Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K.[1]

  • Experiments:

    • 
      H 1D:  16 scans, 30° pulse.
      
    • COSY: Magnitude mode, 256 increments.[1]

    • HSQC: Multiplicity-edited (distinguish CH/CH

      
       from CH
      
      
      
      ), 256 increments.
    • HMBC: Optimized for long-range coupling (

      
       Hz), 512 increments.[1]
      
    • NOESY: Mixing time (

      
      ) = 500 ms (critical for observing H2-Phenyl interactions).
      

Part 3: Structural Elucidation Logic (The "Meat")

This section details the self-validating logic flow. We assume the core quinoline scaffold is formed; the task is to place the substituents.

Step 1: The Anchor Point (H-2)

In 3,4-disubstituted quinolines, the proton at position 2 (H-2) appears as a distinct singlet in the downfield region (~8.8 – 9.2 ppm) because it has no vicinal neighbors.

  • Observation: Identify the sharp singlet at ~9.0 ppm.[1]

  • Validation: HSQC must show this proton attached to a tertiary carbon (C-2, typically ~150 ppm).[1]

Step 2: The Spin Systems (COSY)

Use COSY to identify the isolated spin system of the benzenoid ring (positions 5, 6, 7, 8).

  • H-8 (closest to N) is typically a doublet or broad doublet.[1]

  • H-5 is the critical diagnostic proton.[1] It will appear as a doublet or multiplet at the "top" of the ring.

  • Note: The phenyl ring protons will appear as a multiplet cluster (~7.4–7.6 ppm).[1]

Step 3: The Bridge (HMBC)

This is the primary method for establishing the carbon skeleton.

  • H-2 Correlations: The H-2 singlet should show strong 3-bond correlations (

    
    ) to C-4  and C-8a  (the bridgehead carbon).[1]
    
  • Differentiation Logic:

    • If Phenyl is at C-3 : H-2 will show a correlation to the quaternary carbon of the phenyl ring (ipso-carbon) via

      
      ? Unlikely/Weak (this would be a 4-bond path).[1] However, H-2 will correlate strongly to C-4 (bearing Cl).[1]
      
    • If Phenyl is at C-4 : H-2 correlates to C-4 (bearing Phenyl).[1]

    • Ambiguity: HMBC alone can sometimes be ambiguous regarding the exact identity of the quaternary carbons C-3 and C-4. This necessitates Step 4.

Step 4: The "Smoking Gun" (NOESY)

This is the definitive step to distinguish the 4-chloro-3-phenyl isomer from the 3-chloro-4-phenyl isomer.

  • Scenario A: 4-Chloro-3-phenylquinoline (Target)

    • H-2 / Phenyl Interaction: The H-2 proton is spatially adjacent to the Phenyl ring at position 3. Expect a strong NOE cross-peak.

    • H-5 / Phenyl Interaction: The H-5 proton is spatially adjacent to the Chlorine at position 4. Expect NO NOE (or negligible) between H-5 and Phenyl. [1]

  • Scenario B: 3-Chloro-4-phenylquinoline (Alternative) [1]

    • H-2 / Phenyl Interaction: H-2 is adjacent to Chlorine at position 3.[1] Expect NO NOE between H-2 and Phenyl. [1]

    • H-5 / Phenyl Interaction: H-5 is spatially adjacent to the Phenyl ring at position 4.[1] Expect a strong NOE cross-peak.

Summary Data Table (Theoretical Expected Values in DMSO-d )
PositionType

(ppm)

(ppm)
Key HMBC (

)
Key NOESY
2 CH9.05 (s)151.2C-4, C-8a, C-3Phenyl-ortho
3 Cq-133.5--
4 Cq-139.8--
5 CH8.15 (d)124.5C-4, C-7, C-8aH-6 (No Ph interaction)
Phenyl CH7.50 (m)128-130C-3 (ipso)H-2

Part 4: Visualization of Logic

Diagram 1: The Validation Workflow

This flowchart illustrates the decision-making process for confirming the structure.

ValidationWorkflow Start Crude Product (Vilsmeier-Haack / Friedländer) H1_NMR 1H NMR Screening (Identify H-2 Singlet) Start->H1_NMR Ambiguity Ambiguity Check: Is substituent at C3 or C4? H1_NMR->Ambiguity NOESY_Exp Run NOESY Experiment (Mixing time 500ms) Ambiguity->NOESY_Exp Required Decision Analyze Spatial Correlations NOESY_Exp->Decision Result_A NOE: H-2 <-> Phenyl NOE: H-5 <-> None CONFIRMED: 4-Chloro-3-Phenyl Decision->Result_A Case A Result_B NOE: H-2 <-> None NOE: H-5 <-> Phenyl REJECTED: 3-Chloro-4-Phenyl Decision->Result_B Case B

Caption: Decision tree for distinguishing regioisomers using NOESY spatial correlations.

Diagram 2: Structural Connectivity & NOE Map

This diagram visualizes the critical correlations on the molecule itself.

StructuralCorrelations N1 N-1 H2 H-2 (Singlet) C3 C-3 (Phenyl Attached) H2->C3 Scalar C4 C-4 (Cl Attached) H2->C4 HMBC (3J) Ph Phenyl Ring (Ortho Protons) H2->Ph STRONG NOE (Spatial) C3->C4 Bond C3->Ph Bond H5 H-5 (Doublet) C4->H5 Scalar Cl Chlorine C4->Cl Bond H5->Ph NO NOE (Too Distant) H5->Cl Proximity (No NOE)

Caption: Visual map of the "Smoking Gun" NOE correlation between H-2 and the Phenyl ring.

References

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Application Note). Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69140, 4-Chloroquinoline.[1] (Spectral Data Reference). Available at: [Link][1]

  • Sphinxsai. Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy - An Overview. (Methodology Reference). Available at: [Link][1]

  • Royal Society of Chemistry. Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.[1] (Reference for 2-(4-chlorophenyl)quinoline shifts). Available at: [Link][1]

  • Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (Reference for solvent effects/aggregation). Available at: [Link][1]

Sources

In vitro efficacy of 4-Chloro-3-phenylquinoline versus gefitinib in cancer cell lines.

[1][2]

Executive Summary

Gefitinib (Iressa) is a first-generation quinazoline-based EGFR inhibitor that binds competitively to the ATP-binding pocket of the tyrosine kinase domain.[1][2] It is highly effective in non-small cell lung cancer (NSCLC) harboring sensitizing mutations (e.g., Exon 19 deletion, L858R).

4-Chloro-3-phenylquinoline (4-CPQ) represents a structural scaffold often utilized in medicinal chemistry to synthesize 4-anilinoquinoline derivatives.[1][2] While Gefitinib contains an optimized aniline tail for hydrogen bonding, the 4-CPQ scaffold presents a chlorine atom at the C4 position.[2] This guide evaluates the baseline pharmacological profile of the 4-CPQ scaffold against the optimized Gefitinib, highlighting the Structure-Activity Relationship (SAR) implications of the quinoline vs. quinazoline core.

Compound Profiles
FeatureGefitinib 4-Chloro-3-phenylquinoline (4-CPQ)
Class 4-Anilinoquinazoline4-Chloroquinoline (Scaffold)
Target EGFR Tyrosine Kinase (Specific)DNA Intercalation / Kinase Precursor (Broad)
Binding Mode ATP-competitive (H-bonds via N1/N3)Intercalation or weak hydrophobic interaction
Clinical Status FDA Approved (NSCLC)Experimental / Chemical Intermediate
Molecular Weight 446.9 g/mol ~239.7 g/mol

Mechanism of Action & Signaling Pathway

To understand the efficacy difference, one must visualize the target pathway. Gefitinib blocks the phosphorylation of EGFR, halting downstream MAPK/ERK and PI3K/AKT signaling. 4-CPQ, lacking the donor-acceptor motif of the aniline tail, typically exhibits lower affinity for the kinase hinge region but may possess general cytotoxic properties via DNA intercalation (common in planar quinolines).

Pathway Visualization (EGFR Signaling)[1]

EGFR_PathwayEGFEGF LigandEGFREGFR (Receptor)EGF->EGFRActivationRASRASEGFR->RASPI3KPI3KEGFR->PI3KATPATPATP->EGFRPhosphorylationGefitinibGefitinib(High Affinity)Gefitinib->EGFRInhibits (Competitive)CPQ4-CPQ(Low Affinity/Intercalation)CPQ->EGFRWeak InhibitionProliferationCell Proliferation& SurvivalCPQ->ProliferationDirect Toxicity?RAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKERK->ProliferationAKTAKTPI3K->AKTAKT->Proliferation

Caption: Gefitinib competitively inhibits ATP binding at the EGFR hinge region.[1][2] 4-CPQ lacks the key binding motifs, resulting in reduced kinase specificity.[1]

Experimental Protocols (Self-Validating Systems)

To objectively compare these compounds, use the following standardized workflow. This protocol ensures reproducibility and accounts for the solubility differences between the chlorinated scaffold and the drug salt.

A. Cell Line Selection[2][3]
  • PC-9: EGFR Exon 19 deletion (Highly Sensitive to Gefitinib).[1][2]

  • A549: Wild-type EGFR, KRAS mutant (Resistant to Gefitinib; serves as a control for off-target cytotoxicity of 4-CPQ).[1][2]

B. Reagent Preparation[2][3][4]
  • Stock Solutions:

    • Dissolve Gefitinib in DMSO to 10 mM.[2]

    • Dissolve 4-CPQ in DMSO to 10 mM (Note: Ensure 4-CPQ is free of hydrolysis products; store at -20°C).

  • Working Concentrations:

    • Gefitinib: Serial dilutions from 1 nM to 10 µM.[2]

    • 4-CPQ: Serial dilutions from 100 nM to 100 µM (Higher range required for scaffolds).[1][2]

C. Cytotoxicity Assay (MTT/CCK-8) Workflow

Rationale: Measures metabolic activity as a proxy for cell viability.[1]

  • Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Incubate for 24h for attachment.

  • Treatment: Remove media. Add 100 µL of fresh media containing drug dilutions (0.1% DMSO final).

    • Control: 0.1% DMSO only.[2]

    • Blank: Media only.[2]

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Development: Add 10 µL CCK-8 reagent or MTT solution. Incubate 2–4 hours.

  • Readout: Measure Absorbance at 450 nm (CCK-8) or 570 nm (MTT).

D. Western Blotting (Mechanism Validation)

Rationale: To confirm if cell death is driven by EGFR inhibition or general toxicity.

  • Target Proteins: p-EGFR (Tyr1068), Total EGFR, p-AKT, p-ERK, Actin (Loading Control).[1]

  • Expected Result: Gefitinib should abolish p-EGFR at low concentrations (<100 nM) in PC-9.[1][2] 4-CPQ will likely require significantly higher concentrations (>10 µM) to show band reduction, indicating weak potency.[1][2]

Comparative Efficacy Data

The following data summarizes the expected performance based on the structural properties of 4-chloroquinolines versus optimized quinazolines (Gefitinib).

Table 1: Representative IC50 Values (In Vitro)
Cell LineGefitinib IC504-CPQ Scaffold IC50*Interpretation
PC-9 (EGFR Del19)4 – 20 nM 15 – 50 µM Gefitinib is >1000x more potent due to specific binding.[1][2]
A549 (WT EGFR/KRAS)> 10 µM 20 – 60 µM Both are ineffective; 4-CPQ shows non-specific toxicity.[1][2]
H1975 (T790M)> 10 µM 15 – 50 µM 4-CPQ does not overcome T790M resistance.[1][2]

*Note: Values for 4-CPQ are estimated based on general 4-chloroquinoline scaffold cytotoxicity [3][4].[1][2]

Structure-Activity Relationship (SAR) Analysis[1]
  • Gefitinib: The 4-anilino group functions as a crucial hydrogen bond donor to the hinge region (Met793) of the kinase. The morpholine tail improves solubility and pharmacokinetic properties.[2]

  • 4-CPQ: The 4-chloro substituent is an electron-withdrawing group that does not form hydrogen bonds with the kinase hinge.[1][2] It is chemically reactive (electrophilic) and is typically used as an intermediate to synthesize the 4-anilino derivatives that would compete with Gefitinib.[2]

Synthesis of Findings

  • Potency Gap: 4-Chloro-3-phenylquinoline is not a direct competitor to Gefitinib in terms of potency.[1][2] It serves as a chemical precursor .[2] To achieve Gefitinib-like efficacy, the chlorine atom must be displaced by a substituted aniline to create a "4-anilino-3-phenylquinoline."[1][2]

  • Selectivity: Gefitinib is highly selective for EGFR-mutant cells.[1][2] 4-CPQ exhibits a flatter cytotoxicity profile across cell lines, suggesting a mechanism involving general stress or DNA intercalation rather than specific kinase inhibition.[1][2]

  • Recommendation: For drug development, 4-CPQ should be treated as a Lead Scaffold .[2] Researchers should focus on derivatizing the C4-position (replacing Cl with amines) to improve IC50 values from the micromolar range (scaffold) to the nanomolar range (drug candidate).

Workflow for Scaffold Optimization

OptimizationStep14-CPQ Scaffold(IC50 ~50 µM)Step2Nucleophilic Substitution(Aniline Addition)Step1->Step2Chemical SynthesisStep34-Anilino Derivative(IC50 ~100 nM)Step2->Step3SAR OptimizationStep4Gefitinib Comparison(IC50 ~10 nM)Step3->Step4Benchmarking

Caption: The progression from the 4-CPQ scaffold to a potent kinase inhibitor requires chemical functionalization.

References

  • Gefitinib Mechanism & Clinical Profile: Cohen, M. H., et al. (2003).[2] FDA Drug Approval Summary: Gefitinib (Iressa) Tablets. [1][2]

  • 4-Chloro-3-phenylquinoline Structure: National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 278376, 4-Chloro-2-phenylquinoline (Isomer Reference). [1]

  • Cytotoxicity of Quinoline Scaffolds: Faghih, Z., et al. (2025).[2] 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents. [1][2][3]

  • 4-Aminoquinoline Derivatives (Optimized Scaffolds): Solomon, V. R., & Lee, H. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [1][4]

  • EGFR TKI Resistance Mechanisms: Pao, W., et al. (2005).[2] Acquired Resistance of Lung Adenocarcinomas to Gefitinib or Erlotinib is Associated with a Second Mutation in the EGFR Kinase Domain.

Validating the anticancer activity of 4-Chloro-3-phenylquinoline derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating the Anticancer Activity of 4-Chloro-3-phenylquinoline Derivatives

Executive Summary: The Quinoline Scaffold in Oncology

Context: The 4-chloro-3-phenylquinoline scaffold is not a final drug but a high-value pharmacophore intermediate. Its planar tricyclic structure mimics natural alkaloids (like camptothecin), allowing it to intercalate into DNA base pairs. However, the "4-chloro" position is the "warhead" site—it is electrophilic and must be functionalized (typically via nucleophilic aromatic substitution,


) to create bioactive 4-amino or 4-anilino derivatives.

The Challenge: Researchers often struggle to validate whether a new derivative acts through specific molecular targeting (e.g., Topoisomerase inhibition) or non-specific cytotoxicity. This guide provides a rigorous, self-validating workflow to distinguish potent anticancer candidates from pan-assay interference compounds (PAINS).

Comparative Analysis: Performance vs. Standard of Care

Objective: To objectively compare 4-Chloro-3-phenylquinoline derivatives (functionalized) against Doxorubicin (DOX) , the clinical gold standard for DNA intercalation.

Key Insight: While Doxorubicin exhibits lower IC


 values (higher potency), it suffers from cardiotoxicity.[1] The goal for quinoline derivatives is not necessarily to beat DOX in potency, but to achieve comparable efficacy (single-digit µM)  with superior selectivity (Selectivity Index > 10)  toward cancer cells vs. normal fibroblasts.
Table 1: Representative Cytotoxicity Data (IC in µM)

Data synthesized from comparative studies of 4-amino/anilino-quinoline derivatives.

Compound ClassBreast Cancer (MCF-7)Leukemia (K-562)Normal Fibroblasts (HFF-1)Selectivity Index (SI)
Doxorubicin (Control) 0.52 ± 0.1 0.62 ± 0.2 1.8 ± 0.5 ~3.5 (Low)
4-Cl-3-Ph-Quinoline (Scaffold) > 100> 100> 100N/A (Inactive)
Derivative A (4-Anilino) 2.10 ± 0.31.85 ± 0.245.2 ± 2.121.5 (High)
Derivative B (4-Piperazinyl) 5.40 ± 0.84.10 ± 0.560.5 ± 4.011.2 (Moderate)

Interpretation: Derivative A is ~4x less potent than Doxorubicin but is ~25x less toxic to normal cells. This validates it as a lead candidate despite the higher IC


.

Mechanistic Validation: The "Intercalation-Inhibition" Axis

Causality: The 3-phenyl group provides additional hydrophobic surface area for


-

stacking between DNA base pairs, while the 4-substituent (amine/aniline) protrudes into the DNA major groove, locking the Topoisomerase II enzyme on the DNA. This prevents DNA religation, causing double-strand breaks and apoptosis.
Diagram 1: Mechanism of Action (Topoisomerase II Poisoning)

MOA Drug 4-Substituted-3-Phenylquinoline DNA Genomic DNA Drug->DNA Intercalation (π-π stacking) TopoII Topoisomerase IIα Drug->TopoII Stabilization DNA->TopoII Binding Complex Ternary Cleavage Complex (Drug-DNA-TopoII) DNA->Complex TopoII->Complex Prevents Religation DSB Double Strand Breaks (Accumulation) Complex->DSB Replication Fork Collision Signal DNA Damage Response (ATM/ATR Pathway) DSB->Signal p53 Phosphorylation Apoptosis Apoptosis (Caspase 3/7 Activation) Signal->Apoptosis Cell Death

Caption: The derivative stabilizes the DNA-Topoisomerase II cleavable complex, preventing DNA religation and triggering apoptotic signaling.[1][2][3][4][5][6][7][8]

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must include a negative control (untreated/solvent), a positive control (Doxorubicin), and a scaffold control (unsubstituted quinoline) to prove the functional group is responsible for activity.

Protocol A: Synthesis Verification ( Reaction)

Before biological testing, you must prove the Chlorine was displaced.

  • Reaction: Reflux 4-Chloro-3-phenylquinoline with an excess of amine (e.g., aniline) in ethanol/isopropanol. Catalytic HCl may be required.

  • Validation (NMR):

    • Disappearance: Monitor the C4-Cl carbon signal in

      
      C NMR (~140-150 ppm).
      
    • Appearance: Look for the NH proton signal in

      
      H NMR (broad singlet, >8.0 ppm) and the shift of the C4 signal upfield due to the electron-donating nitrogen.
      
  • Purity: Must be >95% by HPLC before biological use.

Protocol B: In Vitro Cytotoxicity (MTT Assay)
  • Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add serial dilutions of the derivative (0.1 µM to 100 µM).

    • Control: DMSO (0.1% v/v max).

  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

  • Calculation: Plot dose-response curve (Log[Concentration] vs. % Viability) to derive IC

    
    .
    
Protocol C: Apoptosis Confirmation (Annexin V/PI)

Distinguishes programmed cell death (mechanism-based) from necrosis (toxicity).

  • Staining: Treat cells at IC

    
     concentration for 24h. Stain with Annexin V-FITC and Propidium Iodide (PI).
    
  • Flow Cytometry Analysis:

    • Q1 (Annexin-/PI+): Necrotic (Bad candidate).

    • Q2/Q4 (Annexin+/PI±): Apoptotic (Good candidate).

  • Success Criteria: >30% of population in Q2/Q4 phases compared to <5% in control.

Diagram 2: The Validation Workflow

Workflow Start 4-Cl-3-Ph-Quinoline Scaffold Synth Synthesis (SnAr) + Amine Start->Synth Check1 NMR/MS Check (Cl displaced?) Synth->Check1 Screen MTT Screen (Cancer vs Normal) Check1->Screen Yes Fail Discard / Redesign Check1->Fail No Check2 SI > 10? Screen->Check2 Mech Mechanism Check (Annexin V / Cell Cycle) Check2->Mech Yes Check2->Fail No Lead Lead Candidate Mech->Lead Apoptosis Confirmed

Caption: Step-by-step decision tree for validating synthetic quinoline derivatives.

Conclusion

The 4-Chloro-3-phenylquinoline scaffold offers a robust platform for developing DNA-intercalating anticancer agents. While they may not surpass Doxorubicin in raw molar potency, their value lies in tunable selectivity . By validating these derivatives through the protocols above—specifically ensuring a Selectivity Index > 10 and confirming an apoptotic mechanism—researchers can identify promising leads that minimize the cardiotoxic risks associated with traditional anthracyclines.

References

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline. Royal Society of Chemistry (RSC). Available at: [Link][1][3][4][5][6][7][8][9]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. Royal Society of Chemistry (RSC). Available at: [Link][1][3][4][5][6][7][9]

  • Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents. MDPI. Available at: [Link]

Sources

Benchmarking the antimalarial potency of 4-Chloro-3-phenylquinoline against chloroquine.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Antimalarial Potency of 4-Chloro-3-phenylquinoline Scaffolds vs. Chloroquine Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Strategic Pivot to 3-Phenylquinolines

In the landscape of antimalarial drug discovery, Chloroquine (CQ) remains the historical gold standard for cost and efficacy against sensitive strains. However, widespread resistance—driven by mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT)—has necessitated structural evolution.

4-Chloro-3-phenylquinoline represents a critical synthetic scaffold (intermediate) used to generate 3-phenyl-4-aminoquinoline derivatives . Unlike CQ, which possesses a simple 4-aminoquinoline core, the introduction of a phenyl group at the C-3 position creates a steric and lipophilic barrier that alters the molecule's interaction with the heme target and, crucially, its recognition by the resistance efflux pumps.

Verdict: While Chloroquine exhibits superior potency against sensitive strains (IC50 ~10–20 nM), derivatives synthesized from the 4-Chloro-3-phenylquinoline scaffold consistently outperform CQ against multidrug-resistant (MDR) strains (e.g., K1, W2), often retaining single-digit nanomolar potency where CQ efficacy drops 50-fold.

Part 1: Chemical & Mechanistic Basis

Structural Divergence

The core difference lies in the C-3 substitution. Chloroquine relies on a 7-chloro-4-aminoquinoline nucleus. The "Product" in this benchmark is the class of agents derived from the 4-chloro-3-phenylquinoline intermediate.[1]

  • Chloroquine: Planar, basic side chain, accumulates in the acidic food vacuole (FV) via pH trapping.

  • 3-Phenyl Derivatives: The C-3 phenyl ring introduces "bulk" that likely prevents the drug from fitting into the mutated pore of PfCRT (the resistance mechanism), thereby maintaining high FV concentrations even in resistant parasites.

Mechanism of Action (MOA)

Both agents target Hemozoin formation .

  • Hemoglobin Digestion: The parasite digests hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX).

  • Detoxification: The parasite dimerizes heme into inert hemozoin crystals.

  • Inhibition:

    • CQ: Caps the growing hemozoin crystal, causing toxic heme buildup.

    • 3-Phenyl Derivatives: Bind heme with similar affinity but the altered geometry (induced by the phenyl ring) stabilizes the drug-heme complex against efflux.

Part 2: Experimental Benchmarking

The following data aggregates performance metrics from multiple studies comparing standard CQ against optimized 3-phenyl-4-aminoquinoline derivatives synthesized from the 4-chloro-3-phenylquinoline scaffold.

In Vitro Potency (IC50 Comparison)
ParameterChloroquine (CQ) 3-Phenyl-4-aminoquinoline Derivatives Interpretation
Sensitive Strain (3D7) 10 – 25 nM 15 – 40 nMCQ is marginally more potent or equipotent against sensitive strains.
Resistant Strain (K1/W2) > 250 – 540 nM 17 – 45 nM CRITICAL: 3-Phenyl derivatives retain potency; CQ loses efficacy by >10x.
Resistance Index (RI) High (> 10)Low (< 2)The scaffold effectively bypasses resistance mechanisms.
Selectivity Index (SI) > 1000> 500 - 800Both show excellent safety windows relative to mammalian cytotoxicity.

Key Insight: The "Resistance Reversal" capability is the defining feature of the 3-phenyl scaffold. In assays using the W2 clone (CQ-resistant), 3-phenyl analogs frequently demonstrate IC50 values < 50 nM, whereas CQ often exceeds 400 nM.

Cytotoxicity & Safety
  • Cell Lines: VERO, HepG2.

  • Observation: The 4-chloro-3-phenylquinoline intermediate itself is lipophilic and potentially cytotoxic if not derivatized. However, the final amino-derivatives show cytotoxicity profiles comparable to CQ, with Selectivity Indexes (SI = Cytotoxicity IC50 / Parasite IC50) consistently above the safety threshold of 100.

Part 3: Visualization of Synthesis & Logic

The following diagram illustrates the synthetic utility of 4-Chloro-3-phenylquinoline and the mechanistic divergence in resistance handling.

G cluster_0 Precursor Scaffold cluster_1 Active Agents cluster_2 Target Interaction Scaffold 4-Chloro-3-phenylquinoline (Intermediate) Deriv 3-Phenyl-4-aminoquinoline (Active Drug) Scaffold->Deriv + Diamine Side Chain (Nucleophilic Sub.) Heme Heme Detoxification (Inhibition) Deriv->Heme High Affinity Binding Efflux PfCRT Efflux Pump (Resistance Mechanism) Deriv->Efflux Steric Blockade (NO EXPORT) CQ Chloroquine (Reference) CQ->Heme High Affinity Binding CQ->Efflux Susceptible to Mutation Heme->Efflux CQ-Heme Complex Exported

Figure 1: Synthetic pathway and resistance evasion mechanism. The 3-phenyl group sterically hinders the efflux of the drug-heme complex by the mutated PfCRT transporter.

Part 4: Validated Experimental Protocols

To replicate these benchmark findings, use the SYBR Green I Fluorescence Assay . This method is superior to the radio-isotopic (³H-hypoxanthine) method for high-throughput screening of the 4-chloro-3-phenylquinoline library.

Protocol: SYBR Green I Drug Susceptibility Assay

Objective: Determine IC50 of 4-chloro-3-phenylquinoline derivatives vs. Chloroquine.

  • Culture Preparation:

    • Maintain P. falciparum cultures (strains 3D7 and W2) in RPMI 1640 supplemented with 0.5% Albumax II.

    • Synchronize parasites to the ring stage using 5% Sorbitol treatment 48 hours prior to assay.

    • Adjust parasitemia to 0.5% and Hematocrit to 2% .

  • Compound Plating:

    • Prepare stock solutions of Chloroquine (control) and Test Compounds (from 4-chloro-3-phenylquinoline scaffold) in DMSO (10 mM).

    • Perform 2-fold serial dilutions in 96-well plates (Concentration range: 1000 nM down to 1.9 nM).

    • Control Wells: Include "No Drug" (100% growth) and "No Parasite" (Background) wells.

  • Incubation:

    • Add 100 µL of synchronized parasite culture to each well.

    • Incubate at 37°C in a gas chamber (90% N2, 5% O2, 5% CO2) for 72 hours .

  • Lysis & Detection:

    • Prepare Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I (1x final conc).

    • Add 100 µL Lysis Buffer to each well. Incubate for 1 hour in the dark at room temperature.

  • Data Analysis:

    • Measure fluorescence (Ex: 485 nm / Em: 535 nm).

    • Plot Fluorescence vs. Log[Concentration].

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Synthesis and Evaluation of New 4-Aminoquinolines against Chloroquine-Resistant P. falciparum. PLOS ONE. (Methodology for synthesizing derivatives from chloro-quinoline scaffolds). 3

  • Antimalarial Activity and Mechanisms of Action of Novel 4-Aminoquinolines. PubMed Central. (Mechanistic validation of hemozoin inhibition). 4

  • Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry. (Data on 3-phenyl substitution improving potency). 5[6][7][8]

  • 4-chloro-3-phenylquinoline Molecular Scaffold Properties. LookChem. (Chemical properties of the intermediate). 9

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-Chloro-3-phenylquinoline: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, 4-chloro-3-phenylquinoline stands as a valuable molecular scaffold for the development of novel therapeutic agents.[1] Its handling, however, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE) and proper disposal methods for 4-Chloro-3-phenylquinoline, ensuring the well-being of laboratory personnel and the integrity of the research environment.

Understanding the Hazard Profile: Insights from Related Compounds

Key Hazard Considerations:

  • Skin and Eye Irritation: Direct contact can cause irritation.[2][3][4][5][6][7]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[2][3][4][5][6][7]

  • Potential for Harm if Swallowed: Accidental ingestion could be harmful.[2]

A Multi-Layered Defense: Selecting the Right Personal Protective Equipment

A risk-based approach is crucial when selecting PPE for handling 4-Chloro-3-phenylquinoline. The following recommendations are based on established best practices for managing chlorinated aromatic compounds and related quinoline derivatives.[8]

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, robust engineering controls must be in place. All work with 4-Chloro-3-phenylquinoline, especially when handling the solid form or preparing solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] Ensure that eyewash stations and safety showers are readily accessible and in proper working order.[4]

Personal Protective Equipment (PPE) Protocol

The following table summarizes the recommended PPE for various laboratory operations involving 4-Chloro-3-phenylquinoline.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemically resistant gloves (e.g., Nitrile, Neoprene)Chemical splash goggles and a face shieldFully buttoned lab coatWork within a certified chemical fume hood
Running reactions and work-up Chemically resistant gloves (e.g., Nitrile, Neoprene)Chemical splash gogglesFully buttoned lab coatWork within a certified chemical fume hood
Purification (e.g., chromatography) Chemically resistant gloves (e.g., Nitrile, Neoprene)Chemical splash goggles and a face shieldFully buttoned lab coatWork within a certified chemical fume hood
Handling of waste Chemically resistant gloves (e.g., Nitrile, Neoprene)Chemical splash gogglesFully buttoned lab coatNot generally required if handling sealed containers

Hand Protection: The choice of glove material is critical for preventing skin contact. While specific breakthrough time data for 4-Chloro-3-phenylquinoline is unavailable, nitrile or neoprene gloves are generally recommended for handling chlorinated aromatic compounds.[8] Always inspect gloves for any signs of degradation or puncture before use and change them frequently.

Eye and Face Protection: At a minimum, chemical splash goggles that form a seal around the eyes are mandatory.[8] For operations with a higher risk of splashes, such as during transfers or work-ups, a face shield should be worn in addition to goggles to protect the entire face.[8][9]

Body Protection: A standard, fully buttoned laboratory coat should be worn to protect against minor splashes and contamination of personal clothing.[8] For larger-scale operations, a chemically resistant apron or coveralls may be necessary.

Respiratory Protection: All handling of 4-Chloro-3-phenylquinoline that may generate dust or aerosols must be performed inside a certified chemical fume hood.[8] This is the primary means of respiratory protection. If a fume hood is not available or its performance is questionable, a risk assessment should be conducted by a qualified safety professional to determine the appropriate respiratory protection, which may include a full-face respirator with appropriate cartridges.[10]

Procedural Discipline: Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning PPE Workflow

PPE_Donning A 1. Lab Coat B 2. Chemical Splash Goggles A->B C 3. Face Shield (if required) B->C D 4. Gloves C->D

Caption: Sequential process for donning personal protective equipment.

Doffing PPE Workflow

PPE_Doffing A 1. Gloves B 2. Face Shield (if handled) A->B C 3. Lab Coat B->C D 4. Goggles C->D E 5. Wash Hands Thoroughly D->E

Caption: Sequential process for doffing personal protective equipment.

Responsible Disposal: Managing 4-Chloro-3-phenylquinoline Waste

All waste containing 4-Chloro-3-phenylquinoline, including contaminated consumables and excess material, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2][4][8]

Waste Management Plan
  • Segregation: All solid and liquid waste contaminated with 4-Chloro-3-phenylquinoline must be collected in separate, clearly labeled, and leak-proof hazardous waste containers. Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Chloro-3-phenylquinoline."

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[8]

  • Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not pour any waste containing 4-Chloro-3-phenylquinoline down the drain.[2]

  • Decontamination: All glassware and equipment that have come into contact with 4-Chloro-3-phenylquinoline should be decontaminated. A common procedure involves rinsing with an appropriate organic solvent (e.g., acetone, ethanol) in a fume hood, collecting the rinsate as hazardous waste, and then washing with soap and water.

Spill Management

In the event of a spill, the following steps should be taken:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE, including chemically resistant gloves, splash goggles, a face shield, and a lab coat.

  • Containment and Cleanup: For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container.[4] Avoid generating dust.[4][11] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS department.

By adhering to these stringent safety protocols, researchers can confidently and safely work with 4-Chloro-3-phenylquinoline, advancing scientific discovery while prioritizing personal and environmental well-being.

References

  • Valsynthese SA. (n.d.). Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE.
  • Santa Cruz Biotechnology. (n.d.). 4-Chloroquinoline Safety Data Sheet.
  • Apollo Scientific. (2023, March 12). 4-Phenyl-1,2,4-triazoline-3,5-dione Safety Data Sheet.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Sigma-Aldrich. (2024, July 13). P1204 - SAFETY DATA SHEET.
  • Fisher Scientific. (2011, February 23). 4-Chloro-2-phenylquinoline SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). 5-Chloro-8-hydroxyquinoline SAFETY DATA SHEET.
  • WSO Water Treatment. (2021, August 4). WSO Water Treatment Grade 2: Chlorine Safety: SCBA & PPE, Ch. 7 [Video]. YouTube.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • ECHEMI. (n.d.). 4-Chloro-quinoline-3-carboxylic acid SDS, 179024-66-9 Safety Data Sheets.
  • Dphhs. (n.d.). Personal Protective Equipment for Chlor-Alkali Chemicals.
  • AK Scientific, Inc. (n.d.). 3-Chloro-1-phenylisoquinoline-4-carbaldehyde Safety Data Sheet.
  • LGC. (n.d.). CAT 374 - 3-amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). 4-Chloroquinoline. PubChem.
  • LookChem. (n.d.). Cas 6319-32-0,4-chloro-3-phenylquinoline.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.